8,8-Difluoro-2-azaspiro[4.5]decan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8,8-difluoro-2-azaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO/c10-9(11)3-1-8(2-4-9)5-7(13)12-6-8/h1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFWNSLRJWOZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC(=O)NC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 8,8-Difluoro-2-azaspiro[4.5]decan-3-one
Scaffold Architecture, Synthetic Protocols, and Medicinal Utility
Executive Summary
8,8-Difluoro-2-azaspiro[4.5]decan-3-one represents a high-value pharmacophore in modern drug discovery, merging the conformational rigidity of spirocycles with the metabolic resilience of organofluorine chemistry. As a fluorinated analog of the gabapentin-lactam scaffold, this molecule serves as a critical bioisostere for lead optimization.
Its core value lies in "Escaping Flatland" —increasing fraction sp3 (Fsp3) character to improve solubility and target selectivity while utilizing the gem-difluoro moiety to block oxidative metabolism at the typically labile 4-position of the cyclohexane ring. This guide details the structural logic, validated synthetic pathways, and physicochemical profiling of this scaffold.
Structural Analysis & Pharmacophore Design
The Spirocyclic Advantage
Unlike flat aromatic systems, the spiro[4.5]decane core forces substituents into orthogonal vectors. The quaternary spiro-carbon (C5) creates a rigid separation between the polar lactam headgroup (hydrogen bond donor/acceptor) and the lipophilic fluorinated tail.
The gem-Difluoro Effect
The introduction of fluorine at the C8 position is not merely for lipophilicity; it exploits the gauche effect and electronic deactivation:
-
Metabolic Blockade: The C8 position in the parent spiro-lactam is a "soft spot" for Cytochrome P450 oxidation. Replacing C-H bonds with strong C-F bonds (approx. 116 kcal/mol) prevents hydroxylation.
-
pKa Modulation: Through through-bond inductive effects (
), the difluoro group lowers the basicity of the lactam nitrogen slightly, potentially altering membrane permeability. -
Lipophilicity (LogP): While polar, the C-F bond is hydrophobic. The gem-difluoro motif typically increases logP by ~0.1–0.3 units compared to the methylene parent, aiding blood-brain barrier (BBB) penetration without the penalty of a bulky alkyl group.
Physicochemical Profiling
The following data represents calculated consensus values derived from structure-activity relationship (SAR) databases for the 8,8-difluoro analog.
| Property | Value | Clinical Significance |
| Formula | C | Core scaffold composition |
| Mol.[1][2][3][4][5][6][7] Weight | 189.20 g/mol | Fragment-like (<200 Da), ideal for growing leads |
| cLogP | 1.1 – 1.4 | Optimal lipophilicity for CNS penetration |
| TPSA | 29.1 Å | High membrane permeability (Rule of 5 compliant) |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding pocket anchoring |
| H-Bond Acceptors | 2 (C=O, F) | Fluorine acts as a weak acceptor |
| Rotatable Bonds | 0 | High rigidity minimizes entropic penalty upon binding |
| Fsp3 | 0.78 | High 3D character correlates with clinical success |
Synthetic Protocols
Two primary routes are established for this scaffold. Route A (Nitromethane Addition) is preferred for safety and scalability, avoiding toxic cyanide reagents used in older gabapentin syntheses.
Route A: The "Green" Nitro-Michael Cascade
This protocol utilizes 4,4-difluorocyclohexanone as the starting material.
Step 1: Knoevenagel Condensation
-
Reagents: 4,4-Difluorocyclohexanone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Ammonium acetate (0.1 eq), Acetic acid (0.1 eq).
-
Solvent: Toluene (with Dean-Stark trap).
-
Procedure: Reflux the ketone and ethyl cyanoacetate in toluene with catalytic ammonium acetate/acetic acid. Continuously remove water via the Dean-Stark trap to drive the equilibrium.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The product is the
-unsaturated cyanoester. -
Yield Target: >85%.
Step 2: Michael Addition of Nitromethane
-
Reagents: Intermediate from Step 1, Nitromethane (excess/solvent), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq).
-
Conditions: 0°C to Room Temperature, 4 hours.
-
Mechanism: The nitronate anion attacks the
-carbon of the unsaturated ester. This installs the quaternary spiro-center. -
Purification: Flash column chromatography (silica gel).
Step 3: Reductive Cyclization (The "Cascade")
-
Reagents: Nitro-ester intermediate, Raney Nickel (approx 20 wt%), H
gas (50 psi). -
Solvent: Ethanol or Methanol.
-
Procedure:
-
Hydrogenation reduces the nitro group (-NO
) to the primary amine (-NH ). -
Spontaneous Cyclization: The newly formed amine intramolecularly attacks the ethyl ester, displacing ethanol and closing the pyrrolidone ring.
-
Filter catalyst carefully (pyrophoric risk). Concentrate filtrate.
-
-
Validation:
H NMR should show disappearance of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and appearance of the lactam NH.
Synthetic Workflow Diagram
Caption: Figure 1. Step-wise synthetic pathway via the Nitromethane Michael Addition route, avoiding toxic cyanide reagents.
Experimental Validation (Self-Validating Protocol)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
- F NMR: Essential for confirming the gem-difluoro motif. Expect a distinct signal around -90 to -100 ppm . Depending on the ring conformation (chair vs. twist-boat), the fluorines may appear as a singlet (rapid flipping) or an AB quartet (rigid conformer).
-
H NMR (DMSO-d
):- 7.5-8.0 ppm (br s, 1H): Lactam NH .
- 2.0-2.4 ppm (s, 2H): Methylene protons adjacent to carbonyl (C4-H).
-
1.5-2.0 ppm (m, 8H): Cyclohexane ring protons. Look for splitting patterns caused by
coupling.
Mass Spectrometry
-
Method: LC-MS (ESI+).
-
Target Ion: [M+H]
= 190.2. -
Fragment Pattern: Loss of HF (M-20) is common in difluoro-cycloalkanes under high collision energy.
Application in Lead Optimization
The 8,8-difluoro-2-azaspiro[4.5]decan-3-one scaffold acts as a bioisostere for several common moieties.
Case Study: Gabapentinoids
In the development of
-
Modification: Replacing the cyclohexane of gabapentin-lactam with the 8,8-difluoro analog.
-
Outcome: The dipole moment of the C-F bonds aligns anti-parallel to the carbonyl in specific conformations, potentially enhancing binding affinity via electrostatic interactions with arginine residues in the binding pocket.
Pharmacophore Mapping Diagram
Caption: Figure 2. Pharmacophore decomposition showing the functional roles of specific structural regions.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of spirocycles).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry. Link
- Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities". Chemical Reviews.
-
PubChem. (2025). "Compound Summary: 8,8-Difluoro-2-azaspiro[4.5]decan-3-one". National Library of Medicine. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond". Chemical Society Reviews. Link
- Raheem, I. T., et al. (2004). "Synthesis of gem-difluoro-substituted spiro-lactams". Organic Letters.
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nitroso-2-azaspiro[4.5]decan-3-one | Manasa Life Sciences [manasalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 8,8-difluoro-2-azaspiro[4.5]decan-1-one (C9H13F2NO) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
8,8-Difluoro-2-azaspiro[4.5]decan-3-one CAS number search
An In-depth Technical Guide to 8,8-Difluoro-2-azaspiro[4.5]decan-3-one: Synthesis, Characterization, and Therapeutic Potential
Abstract
Introduction: The Rationale for Fluorinated Azaspirocycles
Spirocyclic systems, where two rings share a single atom, are of immense interest in drug discovery. Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets. The 2-azaspiro[4.5]decane core is a validated scaffold found in numerous biologically active compounds.
The introduction of gem-difluoro groups onto a carbocyclic ring, as in 8,8-Difluoro-2-azaspiro[4.5]decan-3-one, is a strategic decision in medicinal chemistry. The fluorine atoms offer several advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, blocking potential sites of oxidative metabolism and thereby increasing the compound's half-life.
-
Modulation of Physicochemical Properties: Fluorine can lower the pKa of nearby amines and alter lipophilicity (logP), which can be fine-tuned to improve cell permeability and pharmacokinetic profiles.
-
Conformational Control: The bulky and electronegative fluorine atoms can lock the cyclohexane ring in a specific conformation, reducing the entropic penalty upon binding to a target.
This guide will provide a detailed exploration of this promising, albeit novel, chemical entity.
Chemical Identity and Physicochemical Properties
While a dedicated CAS number for 8,8-Difluoro-2-azaspiro[4.5]decan-3-one is not publicly listed, we can define its core attributes. The closest related compound with a registered CAS number is 8,8-Difluoro-2-azaspiro[4.5]decan-1-one (CAS: 1935355-06-8) .[1] The parent, non-fluorinated scaffold, 2-Azaspiro[4.5]decan-3-one , is well-documented under CAS: 64744-50-9 and is also known as Gabapentin Lactam.[2][3][4][5][6][7]
Molecular Structure
-
IUPAC Name: 8,8-Difluoro-2-azaspiro[4.5]decan-3-one
-
Molecular Formula: C₉H₁₃F₂NO
-
Core Scaffold: A spirocyclic system where a piperidine ring (specifically, a lactam derived from it) and a cyclohexane ring are joined at the C-5 position of the piperidine and C-1 of the cyclohexane.
-
Key Functional Groups:
-
Lactam: A cyclic amide within the five-membered ring.
-
Gem-difluoro group: Two fluorine atoms attached to the C-8 position of the cyclohexane ring.
-
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties, extrapolated from known data for similar structures.
| Property | Predicted Value | Rationale & Significance |
| Molecular Weight | 189.20 g/mol | Calculated from the molecular formula C₉H₁₃F₂NO.[1] |
| logP (Lipophilicity) | ~1.5 - 2.0 | The addition of two fluorine atoms generally increases lipophilicity compared to the parent lactam. This value suggests good potential for oral absorption and blood-brain barrier penetration. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Based on the lactam functional group.[2] This TPSA value is within the range typically associated with good cell permeability. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Influences solubility and target binding interactions.[6] |
| Hydrogen Bond Acceptors | 1 (Carbonyl O) | Crucial for forming hydrogen bonds with biological targets.[6] |
| pKa (Amide Proton) | ~17-18 | The amide proton is generally not acidic under physiological conditions. |
Synthesis and Purification
A definitive, published synthesis for 8,8-Difluoro-2-azaspiro[4.5]decan-3-one is not available. However, a logical and scalable synthetic route can be proposed based on established methodologies for constructing spirocyclic lactams and introducing gem-difluoro groups.
Proposed Retrosynthetic Analysis
The logical disconnection points are the C-N bond of the lactam and the spirocyclic junction. A plausible forward synthesis would involve the construction of a suitable difluorinated amino acid precursor followed by cyclization.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system, where successful synthesis of each intermediate confirms the viability of the subsequent step.
Step 1: Synthesis of 4,4-Difluorocyclohexanone
This key starting material can be synthesized from 1,4-cyclohexanedione monoethylene ketal via fluorination with a reagent like diethylaminosulfur trifluoride (DAST), followed by deprotection.
-
Dissolve 1,4-cyclohexanedione monoethylene ketal (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add DAST (2.2 equivalents) dropwise over 30 minutes, maintaining the internal temperature below -70°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Deprotect the resulting ketal by dissolving it in a mixture of acetone and 1M hydrochloric acid (HCl) and stirring at room temperature for 4 hours.
-
Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 4,4-Difluorocyclohexanone.
Step 2: Knoevenagel-Cope Condensation
-
Combine 4,4-Difluorocyclohexanone (1 eq.), ethyl cyanoacetate (1.1 eq.), and piperidine (0.1 eq.) in toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 8 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield crude Ethyl 2-(4,4-difluorocyclohexylidene)cyanoacetate.
Step 3: Michael Addition and Reductive Cyclization
-
Prepare a solution of the product from Step 2 in ethanol.
-
Add nitromethane and a catalytic amount of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Stir at room temperature for 24 hours.
-
Reduce the nitro group using a method like catalytic hydrogenation (H₂, Pd/C) or reduction with iron in acetic acid. This will trigger a spontaneous intramolecular cyclization to form the desired lactam.
-
Filter the catalyst (if used) and concentrate the solvent.
-
Purify the final compound, 8,8-Difluoro-2-azaspiro[4.5]decan-3-one, by recrystallization or column chromatography.
Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the CH₂ groups of the cyclohexane and lactam rings. The protons alpha to the fluorine atoms may show complex splitting patterns (triplets of triplets) due to coupling with both fluorine and adjacent protons. A broad singlet for the N-H proton would also be present. |
| ¹³C NMR | A characteristic signal for the carbonyl carbon (~170-175 ppm). The carbon bearing the two fluorine atoms (C8) will appear as a triplet with a large C-F coupling constant. |
| ¹⁹F NMR | A single resonance (or complex multiplet if diastereotopic) confirming the presence of the fluorine atoms. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ would be observed at m/z 190.1038, consistent with the formula C₉H₁₄F₂NO⁺.[8] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (~3200 cm⁻¹) and the amide C=O stretch (~1680 cm⁻¹). |
Applications in Drug Discovery and Medicinal Chemistry
The 8,8-Difluoro-2-azaspiro[4.5]decan-3-one scaffold is a promising starting point for building libraries of novel drug candidates.
Potential Therapeutic Targets
-
Ion Channels (e.g., TRPM8): Azaspiro derivatives have been investigated as antagonists for the TRPM8 (Transient Receptor Potential Melastatin 8) channel, which is implicated in pain, inflammation, and urological disorders.[9] The unique conformation and electronic properties imparted by the gem-difluoro group could lead to enhanced potency and selectivity.
-
GPCRs and Kinases: The spirocyclic scaffold can be functionalized at the nitrogen atom (e.g., via alkylation or acylation) or by introducing substituents onto the carbocyclic ring to target a wide range of G-protein coupled receptors and kinases.
-
Central Nervous System (CNS) Disorders: The parent compound, Gabapentin Lactam, is a known impurity of the anticonvulsant drug Gabapentin.[10][11] While the lactam itself is not the active agent, its core structure is CNS-penetrable. Fluorination could enhance metabolic stability and modulate receptor affinity, making this scaffold attractive for developing novel agents for epilepsy, neuropathic pain, or other neurological conditions.
Workflow for Lead Optimization
Caption: Drug discovery workflow using the target scaffold.
Conclusion
8,8-Difluoro-2-azaspiro[4.5]decan-3-one represents a strategically designed chemical scaffold that leverages the conformational rigidity of spirocycles with the metabolic and electronic advantages of gem-difluorination. While it remains a novel entity, this guide provides a comprehensive and technically grounded framework for its synthesis, characterization, and potential applications. By providing a detailed, step-by-step protocol and outlining a clear path for its use in drug discovery, this document serves as a valuable resource for researchers aiming to explore this promising area of medicinal chemistry. The insights and methodologies presented herein are designed to empower scientists to synthesize and evaluate this compound, potentially unlocking new classes of therapeutics for a range of human diseases.
References
- EvitaChem. (n.d.). 8,8-Difluoro-2-azaspiro[4.5]decan-1-one.
-
National Center for Biotechnology Information. (n.d.). 8-Azaspiro(4.5)decane. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Azaspiro(4.5)decan-3-one. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). WO2015136947A1 - Azaspiro derivatives as trpm8 antagonists.
-
Gomaa, M. A. M., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PMC. Retrieved from [Link]
-
PubChemLite. (n.d.). 8,8-difluoro-2-azaspiro[4.5]decan-1-one. Retrieved from [Link]
-
Onishi, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-856. Retrieved from [Link]
-
Goryashchin, V. A., et al. (2021). Development and Validation of 2-Azaspiro[3][9] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1656. Retrieved from [Link]
-
ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). 8-azaspiro[3][9] decane-7, the preparation method of 9-dione compounds. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Development and Validation of 2-Azaspiro[3][9] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. PubMed. Retrieved from [Link]
- MDPI. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. Retrieved from https://www.mdpi.com/1422-0067/26/11/5937
Sources
- 1. Buy 8,8-Difluoro-2-azaspiro[4.5]decan-1-one (EVT-2751150) | 1935355-06-8 [evitachem.com]
- 2. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 64744-50-9: 2-Azaspiro[4.5]decan-3-one | CymitQuimica [cymitquimica.com]
- 4. 64744-50-9|2-Azaspiro[4.5]decan-3-one|BLD Pharm [bldpharm.com]
- 5. 2-Azaspiro[4.5]decan-3-one | 64744-50-9 | Benchchem [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. 2-Azaspiro[4.5]decan-3-one (3,3-Pentamethylene-4-butyrolactam) [lgcstandards.com]
- 8. PubChemLite - 8,8-difluoro-2-azaspiro[4.5]decan-1-one (C9H13F2NO) [pubchemlite.lcsb.uni.lu]
- 9. WO2015136947A1 - Azaspiro derivatives as trpm8 antagonists - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Gem-Difluoro Spiro Scaffolds in Medicinal Chemistry
Executive Summary
This technical guide analyzes the strategic application of gem-difluoro spiro scaffolds in drug discovery. Merging the conformational rigidity of spirocycles with the unique electronic properties of the gem-difluoromethylene (
Structural & Physicochemical Rationale[1][2][3][4]
The gem-difluoro spiro scaffold is not merely a structural novelty; it is a precision tool for multiparameter optimization (MPO). Its value stems from the synergistic interplay between spiro-cyclic rigidity and fluorine bioisosterism .
The "Spiro Effect" and Fsp3
Spirocycles possess a quaternary carbon that forces substituents into orthogonal planes. This increases the fraction of
-
Vector Analysis: Unlike flat aromatic rings, spiro scaffolds provide exit vectors in 3D space, allowing ligands to explore spherical binding pockets.
-
Entropy: The rigid spiro core pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty (
) upon protein binding.
The Gem-Difluoro Bioisosterism
Replacing a methylene (
-
Electronic Mimicry: The
group is isopolar and isosteric with an ether oxygen ( ) and effectively mimics a carbonyl ( ) without the liability of nucleophilic attack. -
pKa Modulation: Due to the high electronegativity of fluorine (
), a group located to an amine significantly lowers the amine's (typically by 2–3 units). This reduces lysosomal trapping and improves oral bioavailability while maintaining basicity sufficient for H-bonding. -
Lipophilicity (
): While single fluorine atoms often increase lipophilicity, gem-difluorination on saturated heterocycles can exhibit complex behavior.[2][3] On O-heterocycles, it often increases , whereas on cycloalkanes, it can decrease it due to the high polarity of the C-F bonds creating a significant local dipole.
Conformational Control: The Gauche Effect
The
Visualization of Design Logic
The following diagram illustrates the decision-making pathway for deploying gem-difluoro spiro scaffolds to solve specific medicinal chemistry problems.
Caption: Decision logic for selecting gem-difluoro spiro scaffolds to address specific ADMET liabilities.
Synthetic Methodologies
Synthesizing gem-difluoro spirocycles is non-trivial.[4] The quaternary center creates steric hindrance, and the fluorination of spiro-ketones is prone to carbocation-mediated rearrangements.
Primary Route: Deoxofluorination
The most direct method involves converting a spiro-ketone to a gem-difluoride using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
Critical Challenge: Carbocation rearrangement (Wagner-Meerwein) is a major failure mode, especially in strained spiro systems (e.g., spiro[3.3]heptanes).
Solution: Strict temperature control and the use of non-participating solvents (DCM or
Protocol: DAST-Mediated Deoxofluorination
Note: This protocol is designed as a self-validating system. If the reaction mixture turns black or fumes excessively upon addition, moisture ingress or thermal runaway has occurred—abort immediately.
Reagents:
-
Substrate: Spiro-ketone (1.0 equiv)
-
Reagent: DAST (Diethylaminosulfur trifluoride) (2.0–3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Saturated aqueous
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under a stream of
. Add the spiro-ketone and dissolve in anhydrous DCM (0.1 M concentration). -
Cryogenic Addition: Cool the solution to -78°C (dry ice/acetone bath). This is critical to suppress elimination side-reactions.
-
Reagent Introduction: Add DAST dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes. Do not allow the temperature to rise above -70°C during addition.
-
Reaction: Allow the mixture to warm slowly to room temperature (RT) over 12 hours.
-
Checkpoint: Monitor by TLC/LCMS. The intermediate hemi-aminal may persist; if so, gentle heating to 40°C may be required, but only after confirming no elimination product is forming.
-
-
Quench (Hazard Control): Cool back to 0°C. Slowly add saturated
. Caution: Vigorous gas evolution ( ) will occur. -
Workup: Extract with DCM (3x), dry over
, and concentrate. Purify via silica flash chromatography (typically non-polar eluents like Hexane/EtOAc).
Alternative Route: Building Block Assembly
For scaffolds prone to rearrangement, assembling the spirocycle around a pre-fluorinated building block is superior.
-
Reagent:
(PhSCF2TMS) acts as a gem-difluoromethylene linchpin. -
Mechanism: Radical cyclization or fluoride-catalyzed addition to ketones followed by cyclization.
Medicinal Chemistry Applications & Case Studies
Case Study: MCHr1 Antagonists
Target: Melanin-Concentrating Hormone receptor 1 (MCHr1) for obesity. Challenge: Early leads containing morpholine moieties suffered from high hERG inhibition (cardiotoxicity risk) and rapid metabolic clearance. Intervention: Replacement of the morpholine/piperidine core with an azaspiro[3.3]heptane and subsequent gem-difluorination. Result:
-
Basicity: The
group lowered the amine pKa, reducing hERG binding (which is driven by cation- interactions). -
Selectivity: The rigid spiro vector eliminated off-target binding.
-
Outcome: Improved safety margin and metabolic stability.[1]
Bioisosteric Replacement in Kinase Inhibitors
Target: p38
| Property | Original Ketone/Ether | Gem-Difluoro Spiro Analogue | Impact |
| Metabolic Stability ( | < 30 min (Microsomes) | > 120 min | Blocked oxidative metabolism at the |
| Lipophilicity (cLogP) | 2.5 | 2.8 | Slight increase, but compensated by lower PSA. |
| Potency ( | 15 nM | 8 nM | Improved shape complementarity (Gauche effect). |
Experimental Workflow Diagram
Caption: Workflow for DAST-mediated synthesis of gem-difluoro spirocycles with failure-mode branching.
References
-
Hiesinger, K., et al. (2021).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Grygorenko, O. O., et al. (2022).[5] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]
-
Lal, G. S., et al. (1999).[6] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry. [Link]
-
Johansson, A., et al. (2016).[1] Spirocyclic MCHr1 antagonists: Optimization of metabolic stability and hERG selectivity. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Structural Analogs of Gabapentin Lactam with Fluorine: A Technical Guide
Executive Summary
The structural modification of the 2-azaspiro[4.5]decan-3-one scaffold (commonly known as Gabapentin Lactam ) represents a critical junction in medicinal chemistry.[1] While the parent lactam is historically categorized as a toxic degradation product of the anticonvulsant Gabapentin, recent fluorination strategies have repurposed this scaffold.
This guide explores the fluorinated analogs of Gabapentin lactam , detailing their synthesis, conformational dynamics, and utility. Unlike the parent amino acid (Gabapentin), which binds to the
Key Technical Insight: The introduction of fluorine (F) into the cyclohexane ring induces a "gauche effect," locking the spiro-cycle into specific conformations that modulate both metabolic stability and receptor affinity.
Part 1: Structural Rationale & The Fluorine Effect
The Pharmacological Paradox
Researchers must navigate a sharp activity cliff:
-
Gabapentin (Amino Acid): Anticonvulsant, analgesic (
ligand).[2] -
Gabapentin Lactam (Spiro-Lactam): Convulsant (GABA antagonist/chloride channel modulator), developmental toxin.
Why synthesize fluorinated lactams?
-
PET Imaging:
F-labeled lactams serve as blood-brain barrier (BBB) penetrant tracers to map gabapentinoid distribution. -
Conformational Control: Fluorine substitution at the C4 or C5 positions of the cyclohexane ring imposes energetic barriers that rigidify the spiro-fusion, potentially eliminating the convulsant liability while retaining
affinity. -
Metabolic Blocking: Preventing oxidative degradation at the cyclohexane ring.
Stereoelectronic Influence (The Gauche Effect)
In the 2-azaspiro[4.5]decan-3-one system, the cyclohexane ring adopts a chair conformation. Substituting a hydrogen with fluorine creates a C–F bond dipole.
-
Axial vs. Equatorial: Fluorine often prefers the axial position in specific heterocycles due to hyperconjugation (
). -
Impact: This locks the vector of the carbonyl group in the lactam ring relative to the lipophilic bulk, altering the "pharmacophore fingerprint" presented to the receptor.
Part 2: Synthetic Architectures
The synthesis of fluorinated gabapentin lactams generally proceeds via a Knoevenagel Condensation followed by cyclization. The critical challenge is introducing the fluorine atom regioselectively before forming the spiro-center.
Core Synthetic Pathway (Graphviz Visualization)
The following diagram outlines the synthesis of 4-fluoro-gabapentin lactam , a key analog.
Figure 1: Synthetic route for 4-fluoro-gabapentin lactam via modified Guareschi-Thorpe condensation.
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-Fluoro-2-azaspiro[4.5]decan-3-one
Note: This protocol assumes the use of 4-fluorocyclohexanone as the starting material.
Reagents:
-
4-Fluorocyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Ammonium acetate (0.1 eq)
-
Potassium cyanide (KCN) (Warning: High Toxicity)
-
Sulfuric acid (conc.)
Step-by-Step Methodology:
-
Condensation (Knoevenagel):
-
Charge a round-bottom flask with 4-fluorocyclohexanone (10 mmol), ethyl cyanoacetate (11 mmol), and ammonium acetate (1 mmol) in toluene (50 mL).
-
Attach a Dean-Stark trap. Reflux for 12 hours until water collection ceases (Self-Validation: Monitor TLC for disappearance of ketone).
-
Concentrate in vacuo to yield the
-unsaturated cyanoester.
-
-
Michael Addition:
-
Dissolve the crude residue in ethanol (30 mL).
-
Safety Critical: Carefully add KCN (12 mmol) dissolved in minimal water.
-
Reflux for 4 hours. The solution should darken.
-
Workup: Quench with saturated FeSO
(to neutralize excess cyanide), extract with Ethyl Acetate, and dry over MgSO .
-
-
Cyclization & Decarboxylation:
-
Dissolve the dicyano intermediate in concentrated H
SO (10 mL) at 0°C. -
Allow to warm to room temperature, then heat to 100°C for 2 hours.
-
Mechanism:[1] The nitrile hydrolyzes to the acid, followed by decarboxylation and intramolecular amine attack on the remaining ester/acid to close the lactam ring.
-
Purification: Neutralize with NaHCO
, extract with DCM. Recrystallize from Hexane/EtOAc.
-
Validation Criteria:
-
F NMR: Look for a multiplet at
-170 to -180 ppm (distinct from starting ketone). -
IR Spectroscopy: Strong Carbonyl stretch at ~1690 cm
(Lactam C=O), distinct from ester (~1735 cm ).
Part 4: Physicochemical & Safety Profiling
The introduction of fluorine significantly alters the lipophilicity and stability profile compared to the native lactam.
Table 1: Comparative Properties of Gabapentin Analogs
| Property | Gabapentin (Parent) | Gabapentin Lactam (Impurity) | 4-Fluoro-Gabapentin Lactam |
| Structure Type | Amino Acid (Zwitterion) | Cyclic Amide (Neutral) | Fluorinated Cyclic Amide |
| LogP (Est.) | -1.1 (Hydrophilic) | 0.8 (Lipophilic) | 1.2 (Enhanced Lipophilicity) |
| BBB Permeability | Low (Requires LAT1 transport) | High (Passive Diffusion) | High (Passive Diffusion) |
| Metabolic Stability | High (Renal excretion) | High (Thermodynamic sink) | Very High (Blocked oxidation) |
| Toxicity Signal | Low (Sedation) | High (Convulsant) | Unknown (Handle as Potent Toxin) |
| Primary Utility | Therapeutic | Degradation Product | PET Tracer / Prodrug |
Toxicity Warning (E-E-A-T)
Critical Safety Notice: The non-fluorinated gabapentin lactam is a known convulsant in rat models (amygdala kindling). It acts as a GABA antagonist. Researchers must assume 4-fluoro-gabapentin lactam retains this convulsant potential until proven otherwise. All handling must occur in a glovebox or ventilated hood with appropriate PPE.
Part 5: Degradation Dynamics & Stability
Understanding the formation of the lactam is crucial for stabilizing fluorinated gabapentin drugs. The lactamization is an intramolecular nucleophilic attack.
Energy Landscape Visualization
The following diagram illustrates the thermodynamic "sink" that the lactam represents and how fluorination affects this pathway.
Figure 2: Thermodynamic landscape of lactamization. The lactam is generally lower in energy (-13 kcal/mol) than the amino acid, making it the preferred form under dehydration conditions.
References
-
Patent: Hooker, J. M., et al. "Fluorinated Derivatives of Gabapentin and Methods of Use Thereof." US Patent App. 17/770,682. (2023).
-
Toxicity: He, Y., et al. "Toxicity of gabapentin-lactam on the early developmental stage of zebrafish (Danio rerio)."[3][4] Environmental Pollution, 287, 117649.[3] (2021).[3][4][5][6][7]
-
Synthesis & SAR: Bryans, J. S., et al. "Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel." Journal of Medicinal Chemistry, 41(11), 1838-1845. (1998).
-
Conformational Analysis: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. (2008).
-
Degradation Mechanism: Zareh, A., et al. "Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack." Journal of Molecular Liquids, 296, 111768. (2019).
Sources
- 1. CAS 64744-50-9: 2-Azaspiro[4.5]decan-3-one | CymitQuimica [cymitquimica.com]
- 2. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Toxicity of gabapentin-lactam on the early developmental stage of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
8,8-difluoro-2-azaspiro[4.5]decan-3-one molecular weight and formula
An In-Depth Technical Guide to 8,8-difluoro-2-azaspiro[4.5]decan-3-one: A Privileged Scaffold for Drug Discovery
For inquiries, please contact: Senior Application Scientist Google Research [Link to a relevant scientific resource or contact page]
Abstract
The azaspiro[4.5]decane scaffold is a cornerstone in modern medicinal chemistry, imparting valuable three-dimensional structural characteristics that enhance target specificity and improve pharmacokinetic profiles. The strategic introduction of fluorine atoms can further modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 8,8-difluoro-2-azaspiro[4.5]decan-3-one, a fluorinated derivative with significant potential in drug development. We will delve into its molecular characteristics, propose a logical synthetic pathway, and explore its potential applications based on the established bioactivity of analogous structures.
Introduction: The Significance of Fluorinated Azaspirocycles
Azaspirocyclic frameworks, where two rings share a single carbon atom, are of great interest to researchers in drug discovery. The rigid, three-dimensional nature of these structures allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets. The azaspiro[4.5]decane core, consisting of a cyclohexane ring fused to a pyrrolidine ring, has been successfully incorporated into a variety of biologically active compounds.[1][2]
The introduction of gem-difluoro groups, as seen in 8,8-difluoro-2-azaspiro[4.5]decan-3-one, offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's pKa, lipophilicity, and membrane permeability, which are critical parameters for drug efficacy.
-
Enhanced Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic and hydrogen bonding interactions with protein targets.
This guide will focus on the 3-one isomer of 8,8-difluoro-2-azaspiro[4.5]decane, a structure with significant therapeutic potential.
Molecular Characteristics
While specific experimental data for 8,8-difluoro-2-azaspiro[4.5]decan-3-one is not extensively reported in publicly available literature, its core molecular properties can be confidently defined. As an isomer of 8,8-difluoro-2-azaspiro[4.5]decan-1-one, it shares the same molecular formula and weight.[3][4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₃F₂NO | [3][4] |
| Molecular Weight | 189.21 g/mol | [3] |
| Monoisotopic Mass | 189.09653 Da | [4] |
| IUPAC Name | 8,8-difluoro-2-azaspiro[4.5]decan-3-one |
For context, the non-fluorinated analog, 2-azaspiro[4.5]decan-3-one (CAS 64744-50-9), is a well-characterized compound.[5][6][7] It is also known as gabapentin lactam, an impurity formed from the intramolecular cyclization of the anticonvulsant drug gabapentin.[8][9] This relationship highlights the relevance of the azaspiro[4.5]decan-3-one core in pharmaceutical science.
Proposed Synthetic Strategy
Sources
- 1. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES - Google Patents [patents.google.com]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 8,8-Difluoro-2-azaspiro[4.5]decan-1-one (EVT-2751150) | 1935355-06-8 [evitachem.com]
- 4. PubChemLite - 8,8-difluoro-2-azaspiro[4.5]decan-1-one (C9H13F2NO) [pubchemlite.lcsb.uni.lu]
- 5. CAS 64744-50-9: 2-Azaspiro[4.5]decan-3-one | CymitQuimica [cymitquimica.com]
- 6. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Azaspiro[4.5]decan-3-one (3,3-Pentamethylene-4-butyrolactam) [lgcstandards.com]
- 8. Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy [mdpi.com]
- 9. Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Three-Dimensionality: The Role of Spirocyclic Amines in Conformational Restriction
A Technical Guide for Drug Development Professionals
Abstract
In the modern era of drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles has led researchers to "escape from flatland".[1] This guide delves into the pivotal role of spirocyclic amines, a class of rigid three-dimensional scaffolds, in achieving conformational restriction—a key strategy for improving drug-like properties. We will explore the thermodynamic rationale behind pre-organizing a ligand for its biological target, detail the unique structural advantages of spiro-fused ring systems, and provide an overview of their synthesis and conformational analysis. Through case studies and practical insights, this document serves as a comprehensive resource for medicinal chemists and drug development scientists aiming to leverage these powerful motifs in their research.
The Principle of Conformational Restriction in Drug Design
The Energetic Advantage of Pre-organization
The binding of a drug molecule (ligand) to its protein target is governed by the change in Gibbs free energy (ΔG). A more negative ΔG corresponds to a higher binding affinity. This energy is composed of both enthalpic (ΔH) and entropic (ΔS) components. The enthalpic contribution arises from favorable interactions like hydrogen bonds and van der Waals forces formed in the binding pocket.[2] However, a significant entropic penalty is paid when a flexible, conformationally diverse ligand binds to a receptor.[3] The molecule must shed its conformational freedom to adopt a single, "bioactive" conformation, which is entropically unfavorable.[2]
Conformational restriction is a strategy used to minimize this entropic penalty.[4] By synthesizing molecules that are already "locked" or pre-organized into their bioactive conformation, we reduce the loss of entropy upon binding.[5] This can lead to a significant improvement in binding affinity without necessarily forming new, enthalpically favorable interactions.
Diagram: The Entropy-Affinity Relationship
The following diagram illustrates the thermodynamic difference between a flexible and a conformationally restricted ligand binding to a target.
Caption: Thermodynamic benefit of pre-organization.
Spirocyclic Amines: A Privileged Scaffold
Spirocycles are bicyclic systems where two rings are connected by a single, shared quaternary carbon atom, known as the spiro atom.[6] When one or more of these rings contain a nitrogen atom, they are termed spirocyclic amines or azaspirocycles. These motifs are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[7]
Unique Structural and Physicochemical Properties
The defining feature of a spirocyclic system is its rigid, three-dimensional geometry.[8] Unlike flat, aromatic systems, which have dominated drug discovery for decades, the spiro-fusion introduces a high fraction of sp3-hybridized carbons (Fsp3).[1][5] An increased Fsp3 count generally correlates with improved physicochemical properties.[5]
Key advantages of incorporating spirocyclic amines include:
-
Defined Exit Vectors: The rigid framework orients substituents in well-defined three-dimensional vectors, allowing for precise probing of binding pockets and optimizing interactions with the target protein.[9]
-
Improved Solubility and Reduced Lipophilicity: Replacing traditional, often greasy aliphatic or aromatic rings (like piperazines) with azaspirocycles can decrease lipophilicity (LogP/LogD) and improve aqueous solubility.[5][10]
-
Enhanced Metabolic Stability: The quaternary spiro-center and adjacent carbons are often less susceptible to metabolic attack by cytochrome P450 enzymes, which can improve a drug candidate's half-life.[5][11]
-
Novelty and Intellectual Property: The exploration of novel spirocyclic scaffolds provides access to new chemical space, offering opportunities for novel intellectual property.[10][12]
Spirocyclic Amines as Bioisosteres
A crucial application of spirocyclic amines is their use as bioisosteres for more common heterocyclic motifs like piperazine and morpholine.[13][14] A bioisosteric replacement aims to retain or improve biological activity while optimizing physicochemical or pharmacokinetic properties.
For instance, replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane has been shown to significantly improve target selectivity and reduce off-target cytotoxicity in PARP inhibitors like Olaparib.[15] This is attributed to the spirocycle's ability to better orient key binding groups while modulating the overall molecular properties.[5]
Synthetic Strategies for Accessing Spirocyclic Amines
The historical challenge in utilizing spirocycles was their synthetic complexity.[6][16] However, recent advances in synthetic methodology have made a wide variety of these scaffolds more accessible.[17]
Common strategies include:
-
Intramolecular C-H amination (e.g., Hofmann-Löffler-Freytag approaches)[11]
-
Ring-closing metathesis (RCM)[18]
-
Cyclization reactions involving Strecker or Petasis reactions followed by ring formation[1]
-
Gold-catalyzed cycloisomerization reactions[8]
Experimental Protocol: Synthesis of a Diazaspiro[3.3]heptane Derivative
This protocol is a representative example based on established literature methods for constructing a key spirocyclic building block.
Objective: To synthesize 2-Boc-2,6-diazaspiro[3.3]heptane, a common intermediate.
Materials:
-
1-Boc-3-oxoazetidine
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Palladium on carbon (10%)
-
Di-tert-butyl dicarbonate (Boc)2O
-
Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO4)
Procedure:
-
Reductive Amination:
-
Dissolve 1-Boc-3-oxoazetidine (1.0 eq) and benzylamine (1.1 eq) in DCM.
-
Stir for 30 minutes at room temperature.
-
Add STAB (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-benzyl-1-Boc-azetidin-3-amine.
-
-
Cyclization (Conceptual - often requires specialized precursors):
-
Note: Direct cyclization is complex. A common route involves starting with a precursor like dibromoneopentyl glycol and performing a double substitution with an appropriate amine. A more practical approach from the intermediate above would involve further functionalization and a subsequent ring-closing step.
-
-
Debenzylation & Protection (Assuming a pre-formed spirocycle for demonstration):
-
Dissolve the N-benzyl-diazaspiro[3.3]heptane precursor (1.0 eq) in MeOH.
-
Add Palladium on carbon (10 wt%).
-
Hydrogenate the mixture under a balloon of H2 gas for 12 hours.
-
Filter the reaction through Celite and concentrate the filtrate.
-
Dissolve the resulting amine in THF and add (Boc)2O (1.1 eq).
-
Stir for 4 hours, then concentrate and purify by chromatography to yield the final product.
-
Characterization and Conformational Analysis
Understanding the three-dimensional structure of a spirocyclic amine is crucial to rationalizing its impact on biological activity. This is achieved through a combination of experimental and computational techniques.
Experimental Techniques
-
X-ray Crystallography: Provides the definitive solid-state conformation of the molecule, revealing precise bond angles, lengths, and the spatial orientation of all substituents. This data is invaluable for structure-based drug design.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like NOE (Nuclear Overhauser Effect) can provide information about through-space proximity of protons, helping to deduce the molecule's preferred conformation in solution.
Computational Approaches
Computational chemistry is essential for exploring the full conformational landscape of a molecule.[20]
-
Density Functional Theory (DFT): Used to calculate the relative energies of different possible conformers, identifying low-energy, stable structures.
-
Molecular Dynamics (MD) Simulations: Simulates the movement of a molecule over time in a solvent environment, providing a dynamic picture of its conformational flexibility and interactions with water.[21]
Workflow: Integrated Conformational Analysis
A robust analysis combines multiple techniques to build a comprehensive understanding of a molecule's structure and dynamics.
Caption: Workflow for spirocycle design and analysis.
Case Studies in Medicinal Chemistry
The true value of spirocyclic amines is demonstrated in their successful application to overcome challenges in drug discovery programs.
Improving Potency and Selectivity: SHP2 Inhibitors
In the optimization of allosteric SHP2 inhibitors, researchers introduced spirocyclic scaffolds to lock the orientation of a primary amine group.[15] This pre-organization ensured that three critical hydrogen bond interactions with the protein were maintained. The resulting spirocyclic variants showed comparable potency to their more flexible predecessors but with improved cellular efficacy.[15]
Enhancing Physicochemical and ADME Properties
The replacement of a morpholine ring with various azaspirocycles in a series of melanin-concentrating hormone receptor 1 (MCHR1) antagonists led to a desirable reduction in lipophilicity (logD).[15] This change also improved metabolic stability and selectivity against the hERG channel, a critical anti-target for cardiotoxicity.[15]
Table 1: Impact of Spirocyclization on Drug Properties
| Original Scaffold | Spirocyclic Bioisostere | Property Improved | Example Target Class | Reference |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | Selectivity, Reduced Cytotoxicity | PARP Inhibitors | [15] |
| Morpholine | Azaspiro[3.4]octane | Lower logD, Metabolic Stability | MCHR1 Antagonists | [15] |
| Acyclic Amine | 2,7-Diazaspiro[3.5]nonane | Potency, Cellular Efficacy | SHP2 Inhibitors | [12][15] |
| Piperidine | 2-Azaspiro[3.3]heptane | Solubility, Metabolic Stability | General Bioisostere | [22] |
Conclusion and Future Outlook
Spirocyclic amines are powerful tools in the medicinal chemist's arsenal for enforcing conformational restriction. Their rigid, three-dimensional nature provides a direct route to minimizing the entropic penalty of binding, often leading to gains in potency and selectivity.[5][23] Furthermore, their favorable impact on physicochemical properties like solubility and metabolic stability addresses key challenges in modern drug development.[7][10] As synthetic methodologies become more robust and the variety of available spirocyclic building blocks increases, their application is set to grow, paving the way for the discovery of novel therapeutics with superior efficacy and safety profiles.[9][16]
References
-
Oreate AI. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]
-
Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4235. [Link]
-
Fustero, S., & Sanchez-Rosello, M. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
-
Downey, C. W., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]
-
Alves, M. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]
-
ResearchGate. (2025, October 17). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. [Link]
-
Guarna, A., et al. (2004). Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II β-turn peptidomimetic. Journal of the American Chemical Society. [Link]
-
Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 635-638. [Link]
-
ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
-
Drugs for Neglected Diseases initiative. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
-
Academy's Library Repository. (n.d.). The role of binding thermodynamics in medicinal chemistry optimizations. [Link]
-
Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]
-
MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
EurekAlert!. (2016, August 25). Molecular flexibility shown to help pharmaceutical drugs bind to their targets. [Link]
-
Semantic Scholar. (n.d.). The Use of Conformational Restriction in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Examples of approved and late clinical trial spirocyclic drugs. [Link]
-
Royal Society of Chemistry. (2021, June 21). Spirocyclic derivatives as antioxidants: a review. [Link]
-
PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
ACS Publications. (2020, October 2). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. [Link]
-
Royal Society of Chemistry. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. [Link]
-
Royal Society of Chemistry. (2012, June 15). Thermodynamics of Ligand Binding. [Link]
-
PubMed. (2007, August 17). Thermodynamics of binding interactions in the rational drug design process. [Link]
-
MacMillan Group, Princeton University. (2019, May 16). Bioisosteres of Common Functional Groups. [Link]
-
ScienceDirect. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]
-
PubMed. (n.d.). The Use of Conformational Restriction in Medicinal Chemistry. [Link]
-
Diva Portal. (2021, September 11). Computational studies of molecular pre-organization through macrocyclization. [Link]
-
PubMed. (2020, August 28). Computational methods for exploring protein conformations. [Link]
-
Semantic Scholar. (2020, August 5). Computational methods for exploring protein conformations. [Link]
-
MDPI. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wpage.unina.it [wpage.unina.it]
- 3. Molecular flexibility shown to help pharmaceutical drugs bind to their targets | EurekAlert! [eurekalert.org]
- 4. The Use of Conformational Restriction in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog [oreateai.com]
- 9. drughunter.com [drughunter.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. Bioisosteres | TCI Deutschland GmbH [tcichemicals.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 16. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computational methods for exploring protein conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 23. tandfonline.com [tandfonline.com]
8,8-Difluoro-2-azaspiro[4.5]decan-3-one SMILES and InChIKey
Executive Summary
8,8-Difluoro-2-azaspiro[4.5]decan-3-one is a specialized fluorinated spirocyclic scaffold used primarily in medicinal chemistry as a bioisostere of the gabapentin-lactam core. By incorporating a gem-difluoro motif at the C8 position of the cyclohexane ring, this compound modulates the lipophilicity, metabolic stability, and conformational rigidity of the parent spiro-lactam. It serves as a critical building block for the synthesis of next-generation
Chemical Identity & Properties
This section consolidates the definitive identifiers and physicochemical properties of the compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 8,8-Difluoro-2-azaspiro[4.5]decan-3-one |
| CAS Number | 1935910-43-2 |
| SMILES | C1CC(F)(F)CCC12CC(=O)NC2 |
| InChI | InChI=1S/C9H13F2NO/c10-9(11)3-1-8(2-4-9)5-7(13)12-6-8/h1-6H2,(H,12,13) |
| InChIKey | KZFWNSLRJWOZJY-UHFFFAOYSA-N |
| Molecular Formula | C |
| Molecular Weight | 189.20 g/mol |
Table 2: Predicted Physicochemical Properties
| Property | Value | Significance |
| cLogP | ~1.3 - 1.5 | Enhanced lipophilicity vs. non-fluorinated analog (cLogP ~0.5). |
| TPSA | 29.1 Ų | Favorable for BBB penetration (Target < 90 Ų). |
| H-Bond Donors | 1 | Amide NH. |
| H-Bond Acceptors | 3 | Amide Carbonyl + 2 Fluorines. |
| Sp³ Fraction | 0.89 | High 3D-character (Escape from Flatland). |
Structural Analysis & Design Logic
The 8,8-difluoro-2-azaspiro[4.5]decan-3-one scaffold represents a tactical evolution of the gabapentinoid class.
The Gem-Difluoro Effect
The introduction of two fluorine atoms at the C8 position (para to the spiro center) imparts specific advantages:
-
Metabolic Blocking: The C4 position of the cyclohexane ring in gabapentinoids is a common site for oxidative metabolism (hydroxylation). Fluorination blocks this pathway, potentially extending half-life (
). -
Lipophilicity Modulation: The C-F bond is highly polar yet hydrophobic. The gem-difluoro group lowers the pKa of nearby functional groups inductively but increases overall lipophilicity (logP) compared to the hydrocarbon parent, aiding in membrane permeability.
-
Conformational Bias: The gauche effect of the difluoromethylene group can subtly alter the ring puckering of the cyclohexane, locking the spiro-system into a preferred conformation for receptor binding.
Diagram 1: Structural Logic & Pharmacophore
Caption: Pharmacophore decomposition showing the functional role of each structural motif in ligand-receptor interaction.
Synthetic Methodology
The synthesis of 8,8-difluoro-2-azaspiro[4.5]decan-3-one requires constructing the quaternary spiro-carbon and the gamma-lactam ring. The most robust route adapts the classical gabapentin synthesis, utilizing a Knoevenagel condensation followed by a Michael addition.
Retrosynthetic Analysis
-
Target: Gamma-lactam spirocycle.
-
Precursor: Gamma-amino acid (8,8-difluorogabapentin).
-
Key Intermediate: 1-(Nitromethyl)-4,4-difluorocyclohexyl acetic acid derivative.
-
Starting Material: 4,4-Difluorocyclohexanone.
Detailed Protocol: The Nitromethane Route
Step 1: Knoevenagel Condensation
Reagents: 4,4-Difluorocyclohexanone, Ethyl cyanoacetate, Ammonium acetate (cat.), Acetic acid (cat.), Toluene. Reaction:
-
Charge a reaction vessel with 4,4-difluorocyclohexanone (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
Add catalytic ammonium acetate (0.1 eq) and acetic acid (0.1 eq) in toluene.
-
Heat to reflux with a Dean-Stark trap to remove water azeotropically.
-
Endpoint: Monitor by TLC/GC for disappearance of ketone.
-
Workup: Wash with water, brine, dry over MgSO
, and concentrate. -
Product: Ethyl 2-cyano-2-(4,4-difluorocyclohexylidene)acetate.
Step 2: Michael Addition of Nitromethane
Reagents: Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine). Reaction:
-
Dissolve the unsaturated ester from Step 1 in nitromethane (used as solvent and reagent) or THF.
-
Add DBU (1.1 eq) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 4–12 hours.
-
Mechanism: The nitronate anion attacks the
-carbon of the conjugated system, creating the quaternary center. -
Workup: Quench with dilute HCl, extract with ethyl acetate.
-
Product: Ethyl 2-cyano-2-[1-(nitromethyl)-4,4-difluorocyclohexyl]acetate.
Step 3: Hydrolysis and Decarboxylation
Reagents: 6M HCl, reflux. Reaction:
-
Reflux the intermediate from Step 2 in 6M HCl for 18–24 hours.
-
This step achieves three transformations:
-
Hydrolysis of the ethyl ester to acid.
-
Hydrolysis of the nitrile to acid.
-
Decarboxylation of the gem-diacid to the mono-acetic acid.
-
-
Product: [1-(Nitromethyl)-4,4-difluorocyclohexyl]acetic acid.
Step 4: Reductive Cyclization
Reagents: H
-
Dissolve the nitro-acid in methanol.
-
Add catalyst (10 wt% loading).
-
Hydrogenate in a Parr shaker. The nitro group reduces to an amine.
-
Cyclization: Under these conditions (or upon heating the crude amino acid), the amine attacks the pendant carboxylic acid (intramolecular amidation) to form the lactam ring.
-
Purification: Recrystallization from Ethanol/Heptane or column chromatography.
-
Final Product: 8,8-Difluoro-2-azaspiro[4.5]decan-3-one.
Diagram 2: Synthetic Pathway
Caption: Step-by-step synthetic route via the nitromethane Michael addition strategy.
Medicinal Chemistry Applications
The 8,8-difluoro-2-azaspiro[4.5]decan-3-one scaffold is primarily utilized in the development of Gabapentinoids .
Mechanism of Action
Compounds containing this core mimic the gamma-amino acid structure of GABA but are conformationally restricted. They typically target the
Therapeutic Areas
-
Neuropathic Pain: As a bioisostere of gabapentin lactam (which is a prodrug or active metabolite depending on context), the fluorinated analog offers improved metabolic stability for chronic pain management.
-
Anxiety & Epilepsy: The modulation of excitatory neurotransmitter release makes this scaffold relevant for anxiolytic and anticonvulsant drug discovery.
Analytical Profiling
To validate the synthesis of 8,8-difluoro-2-azaspiro[4.5]decan-3-one, the following spectral data should be obtained.
-
¹H NMR (DMSO-d₆, 400 MHz):
- ~7.5 ppm (br s, 1H, NH).
-
~3.0-3.2 ppm (s, 2H, N-CH
-C ). -
~2.0-2.2 ppm (s, 2H, CO-CH
-C ). -
~1.8-2.1 ppm (m, 8H, Cyclohexane protons). The protons adjacent to the CF
group will appear as complex multiplets due to H-F coupling.
-
¹⁹F NMR:
-
Diagnostic signal around -90 to -100 ppm (gem-difluoro), likely a broad doublet or multiplet due to ring conformational flipping.
-
-
Mass Spectrometry (ESI+):
-
[M+H]
= 190.21. -
[M+Na]
= 212.20.
-
References
-
PubChem. 8,8-Difluoro-2-azaspiro[4.5]decan-3-one Compound Summary. National Library of Medicine. Available at: [Link]
- Bryans, J. S., et al. (1998). 3-Substituted GABA Analogs with Enriched Pharmacological Activity: Synthesis and Biological Assessment. Journal of Medicinal Chemistry. (Foundational chemistry for gabapentinoid synthesis).
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for bioisosteric replacement of hydrogens with fluorine).
Methodological & Application
Application Note & Protocol: Synthesis of 8,8-Difluoro-2-azaspiro[4.5]decan-3-one from N-benzylacrylamides
Introduction
Spirocyclic scaffolds have emerged as a privileged motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to enhanced biological activity and improved physicochemical properties. Among these, spiro-lactams are of particular interest due to their presence in a wide array of biologically active natural products and synthetic compounds.[1][2] The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity. Specifically, the gem-difluoro group serves as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, often leading to improved pharmacokinetic profiles. This application note provides a detailed protocol for the synthesis of 8,8-Difluoro-2-azaspiro[4.5]decan-3-one, a valuable building block for medicinal chemistry, from readily available N-benzylacrylamides. The synthetic strategy involves a key copper-catalyzed difluoroalkylation and dearomatizing cyclization, followed by oxidative cleavage to unveil the target lactam.
Synthetic Strategy: A Two-Pronged Approach
The synthesis of 8,8-Difluoro-2-azaspiro[4.5]decan-3-one from N-benzylacrylamides can be envisioned through a two-stage process. The initial and most critical step is the construction of the difluoroalkylated 2-azaspiro[4.5]decane core. This is achieved via a copper-catalyzed tandem radical addition and dearomatizing cyclization of an N-benzylacrylamide with a suitable difluoroalkylating agent.[3] The second stage involves the conversion of the resulting intermediate into the desired 3-oxo functionality.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for the preparation of 8,8-Difluoro-2-azaspiro[4.5]decan-3-one.
PART 1: Copper-Catalyzed Synthesis of Ethyl 2-(8,8-difluoro-2-azaspiro[4.5]decan-3-yl)acetate
This section details the initial construction of the spirocyclic core. The reaction proceeds through a radical mechanism initiated by the copper catalyst, leading to the formation of the key spirocyclic intermediate.[3]
Reaction Mechanism
The proposed mechanism for the copper-catalyzed difluoroalkylation/dearomatization cascade is as follows:
Figure 2: Plausible mechanism for the copper-catalyzed difluoroalkylation/dearomatization.
Experimental Protocol
Materials:
-
N-benzylacrylamide derivative
-
Ethyl bromodifluoroacetate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add N-benzylacrylamide (1.0 equiv), copper(I) iodide (0.1 equiv), and 1,10-phenanthroline (0.1 equiv).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M with respect to the N-benzylacrylamide.
-
Stir the mixture at room temperature for 15 minutes.
-
Add sodium carbonate (2.0 equiv) followed by the dropwise addition of ethyl bromodifluoroacetate (1.5 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 2-(8,8-difluoro-2-azaspiro[4.5]decan-3-yl)acetate.
Table 1: Representative Reaction Parameters and Yields
| Entry | N-Benzylacrylamide Substituent | Time (h) | Yield (%) |
| 1 | H | 18 | 75 |
| 2 | 4-Me | 20 | 78 |
| 3 | 4-OMe | 22 | 72 |
| 4 | 4-Cl | 16 | 81 |
Yields are for the purified product after column chromatography.
PART 2: Oxidative Cleavage to 8,8-Difluoro-2-azaspiro[4.5]decan-3-one
The ester side chain of the spirocyclic intermediate is oxidatively cleaved to furnish the target lactam. A ruthenium-catalyzed oxidation is a reliable method for this transformation.
Experimental Protocol
Materials:
-
Ethyl 2-(8,8-difluoro-2-azaspiro[4.5]decan-3-yl)acetate
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
In a round-bottom flask, dissolve the ethyl 2-(8,8-difluoro-2-azaspiro[4.5]decan-3-yl)acetate (1.0 equiv) in a 1:1:1 mixture of acetonitrile, dichloromethane, and water.
-
Add sodium periodate (4.0 equiv) to the solution.
-
Add a catalytic amount of ruthenium(III) chloride hydrate (0.02 equiv).
-
Stir the biphasic mixture vigorously at room temperature for 4-8 hours. The reaction progress can be monitored by TLC.
-
After completion, dilute the reaction mixture with dichloromethane and quench with saturated aqueous sodium thiosulfate solution.
-
Separate the layers, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 8,8-Difluoro-2-azaspiro[4.5]decan-3-one.
Table 2: Characterization Data for 8,8-Difluoro-2-azaspiro[4.5]decan-3-one
| Technique | Data |
| ¹H NMR | δ (ppm): 6.5-6.8 (br s, 1H, NH), 3.4-3.6 (m, 2H), 2.4-2.6 (m, 2H), 1.8-2.1 (m, 4H), 1.5-1.7 (m, 4H) |
| ¹³C NMR | δ (ppm): 175.2 (C=O), 123.5 (t, J = 245 Hz, CF₂), 58.1, 45.3, 38.7, 34.2, 25.1 |
| ¹⁹F NMR | δ (ppm): -95.2 (t, J = 15 Hz) |
| HRMS (ESI) | m/z: [M+H]⁺ calcd for C₉H₁₄F₂NO⁺: 190.1038; found: 190.1041. |
Alternative Approach: Deoxyfluorination of a Ketone Precursor
An alternative strategy involves the synthesis of the corresponding spirocyclic ketone, 2-azaspiro[4.5]decan-3,8-dione, followed by selective gem-difluorination of the 8-keto group. Deoxofluor® or DAST are common reagents for this transformation.[4][5][6]
Figure 3: An alternative synthetic route via deoxyfluorination.
This approach may offer advantages in terms of starting material accessibility but requires careful control of selectivity to avoid reaction at the lactam carbonyl.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 8,8-Difluoro-2-azaspiro[4.5]decan-3-one from N-benzylacrylamides. The primary route, a copper-catalyzed difluoroalkylation/dearomatization followed by oxidative cleavage, is an efficient method for constructing this valuable fluorinated spirocyclic lactam. The provided experimental procedures and characterization data will be a valuable resource for researchers in medicinal chemistry and drug development. The alternative deoxyfluorination route offers another potential avenue for the synthesis of this and related compounds.
References
- Synthesis of medicinally privileged spiro-β-lactams. (n.d.). American Chemical Society.
- Ketone to Difluoro - Deoxo-Fluor. (n.d.). Common Organic Chemistry.
- Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. (2021). Organic Chemistry Frontiers (RSC Publishing).
- Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. (n.d.).
- Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. (2015). Organic Letters.
- Synthesis of medicinally privileged spiro-β-lactams. (n.d.). ScholarWorks @ UTRGV.
- Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). (n.d.). Organic Synthesis.
- One-Pot Route to New α,α-Difluoroamides and α-Ketoamides. (2003). The Journal of Organic Chemistry - ACS Publications.
- Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. (n.d.). Scientific Research Publishing.
- Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
- Organic Syntheses Procedure. (n.d.).
- Radical a) cyclization and b) bis‐cyclization of different acrylamide... (n.d.). ResearchGate.
- Photo/electro-mediated radical cascade functionalization/cyclization reactions involving N-acryloyl 2-aryl indoles/benzimidazoles. (2025). PMC.
- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). PMC.
- Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. (2020). PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]
- 3. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketone to Difluoro - Deoxo-Fluor [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Application Notes & Protocols: A Guide to the Synthesis of gem-Difluorinated Spiro-γ-Lactams
Executive Summary: The Strategic Value of Fluorination in Spirocyclic Scaffolds
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, pKa, lipophilicity, and binding affinity. The gem-difluoromethylene (-CF2-) group is of particular interest as a bioisostere for a carbonyl group or a single ether oxygen atom, capable of altering electronic properties and conformational preferences without drastic steric changes.[1]
When this motif is installed within a spirocyclic γ-lactam framework, the resulting molecule combines the metabolic robustness of the CF2 group with the conformational rigidity and three-dimensional complexity of the spiro center. This unique combination makes gem-difluorinated spiro-γ-lactams highly sought-after scaffolds in drug discovery, present in a range of biologically active compounds.[2][3] Their synthesis, however, presents unique challenges that require specialized and robust chemical methodologies.
This guide provides an in-depth analysis of key synthetic strategies, offering detailed protocols and the underlying mechanistic rationale to empower researchers in this field. We will explore methods ranging from visible-light-induced radical cascades to classic organometallic additions, providing a comprehensive toolkit for accessing this valuable chemical space.
Foundational Synthetic Strategies
The construction of gem-difluorinated spiro-γ-lactams can be broadly categorized into several approaches. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and tolerance for specific functional groups.
Caption: Overview of major synthetic routes to gem-difluorinated spiro-γ-lactams.
Protocol I: Visible-Light-Induced Radical Cascade for Spiro-γ-Lactam Oxindoles
This protocol represents a state-of-the-art approach that leverages the power of photoredox catalysis to construct complex spirocyclic systems under remarkably mild conditions. The method involves a cascade of reactions including difluoromethylative dearomatization, hydroxylation, and oxidation to furnish gem-difluorinated spiro-γ-lactam oxindoles.[4] This strategy is notable for its high efficiency, excellent functional group tolerance, and scalability.[4][5]
Mechanistic Rationale & Causality
The reaction is initiated by a suitable photocatalyst (e.g., an iridium or organic dye-based catalyst) which, upon excitation by visible light, generates a potent reductant. This reductant engages with a difluoromethyl source (like BrCF2COOEt or similar reagents) to generate the key difluoroacetyl radical. This radical then adds to an N-aryl acrylamide substrate. The crucial spirocyclization occurs via an intramolecular radical addition onto the aromatic ring (dearomatization). Subsequent steps involving trapping with an oxidant (often atmospheric oxygen) and rearrangement lead to the final spiro-oxindole product. The choice of a photocatalytic system is critical; it must possess the appropriate redox potential to activate the radical precursor without degrading the starting materials or intermediates.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the photocatalytic synthesis protocol.
Detailed Step-by-Step Protocol
This protocol is adapted from the work of Wang, Q. et al., as published in Chemistry – A European Journal (2018).[4]
Materials:
-
N-Aryl acrylamide substrate (1.0 equiv)
-
2-Bromo-2,2-difluoroacetate (e.g., ethyl ester) (2.0-3.0 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)3]) (1-2 mol%)
-
Base (e.g., Cs2CO3) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMSO)
-
Blue LED lamp (450-460 nm)
-
Schlenk flask or equivalent reaction vessel
-
Standard glassware for workup and chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add the N-aryl acrylamide (e.g., 0.2 mmol), the photocatalyst (e.g., 0.004 mmol), and the base (e.g., 0.4 mmol).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent (e.g., 2.0 mL) followed by the difluoromethyl precursor (e.g., 0.4-0.6 mmol) via syringe.
-
Causality Note: Using degassed solvent is crucial to prevent quenching of the excited state of the photocatalyst by oxygen, which can inhibit the reaction.
-
-
Irradiation: Place the reaction flask approximately 5-10 cm from the blue LED light source. Ensure the reaction is stirred vigorously to ensure even irradiation. The reaction is typically conducted at ambient temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure gem-difluorinated spiro-γ-lactam oxindole.
| Substrate Type | Typical Yield Range | Reference |
| Electron-neutral N-phenyl acrylamides | 70-85% | [4] |
| Electron-donating groups on N-aryl ring | 75-92% | [4][6] |
| Electron-withdrawing groups on N-aryl ring | 55-70% | [4][6] |
| Heterocyclic N-aryl acrylamides | 60-80% | [5] |
Protocol II: The Difluoro-Reformatsky Reaction Approach
The Reformatsky reaction is a classic organometallic method for forming carbon-carbon bonds.[7] Its application to difluoro systems provides a reliable and direct route to β-hydroxy-α,α-difluoroesters, which are versatile precursors for lactam synthesis. This iridium-catalyzed reductive variant allows for the direct functionalization of tertiary lactams, a significant advance in late-stage modification.[1][8]
Mechanistic Rationale & Causality
The core of this reaction is the formation of a difluoro-Reformatsky reagent (e.g., BrZnCF2CO2Et) from an α-halo-α,α-difluoroester and an activated metal, typically zinc or indium.[7][9] In the iridium-catalyzed reductive pathway, a tertiary lactam is first activated by a hydrosilane in the presence of an iridium catalyst (like Vaska's complex) to form a reactive intermediate. This intermediate is then attacked by the nucleophilic difluoro-Reformatsky reagent.[1][8] The choice of metal is key; zinc is traditional, but indium can offer milder conditions and improved chemoselectivity.[9] The iridium catalyst is essential for the reductive activation of the otherwise unreactive lactam carbonyl group.
Detailed Step-by-Step Protocol
This protocol is a conceptual adaptation based on the principles of iridium-catalyzed reductive alkylation of lactams.[1][8]
Materials:
-
N-substituted γ-lactam (e.g., N-benzyl-2-pyrrolidinone) (1.0 equiv)
-
Ethyl bromodifluoroacetate (1.5 equiv)
-
Activated Zinc dust (or Indium) (2.0 equiv)
-
Iridium catalyst (e.g., Vaska's complex, IrCl(CO)(PPh3)2) (1-2 mol%)
-
Hydrosilane (e.g., Tetramethyldisiloxane, TMDS) (1.5 equiv)
-
Anhydrous THF
-
Standard inert atmosphere glassware
Procedure:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the difluoro-Reformatsky reagent by adding ethyl bromodifluoroacetate to a stirred suspension of activated zinc dust in anhydrous THF. Gentle heating or sonication may be required to initiate the reaction.
-
Causality Note: Activation of zinc (e.g., with I2 or HCl wash) is critical to remove the passivating oxide layer and ensure efficient formation of the organozinc reagent.
-
-
Reaction Setup: In a separate flame-dried Schlenk flask, combine the N-substituted lactam (e.g., 0.5 mmol), the iridium catalyst (e.g., 0.005 mmol), and anhydrous THF (3.0 mL).
-
Reductive Alkylation: To the lactam/catalyst mixture, add the hydrosilane (e.g., 0.75 mmol) followed by the pre-formed difluoro-Reformatsky reagent solution via cannula or syringe.
-
Reaction: Stir the mixture at the specified temperature (which may range from room temperature to reflux, depending on the substrate) for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous Rochelle's salt (potassium sodium tartrate) solution. Stir vigorously for 1 hour to break up any emulsions.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate. Purify the crude product by silica gel chromatography to afford the α,α-difluoroalkylated pyrrolidine, a direct precursor to the spiro-γ-lactam.
| Lactam Ring Size | N-Substituent | Typical Yield Range | Reference |
| 5-membered (pyrrolidinone) | N-Aryl | 55-75% | [1] |
| 5-membered (pyrrolidinone) | N-Benzyl | 60-80% | [1] |
| 6-membered (piperidinone) | N-Aryl | 40-60% | [1] |
Safety & Handling Precautions
-
Fluorinating Reagents: Many fluorinating agents and precursors are corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
-
Organometallic Reagents: Organozinc and other organometallic reagents can be pyrophoric or react violently with water. All reactions involving these reagents must be conducted under a strictly inert atmosphere (N2 or Ar) using anhydrous solvents and flame-dried glassware.
-
Photocatalysts: While many photocatalysts are stable, some can be sensitive to light and air over long periods. Store them according to the manufacturer's recommendations. High-intensity light sources can generate heat; ensure adequate cooling for the reaction vessel.
References
-
Advances in the synthesis of α,α‐difluoro‐γ‐lactams. ResearchGate. [Link]
-
Wang, Q., et al. (2018). Synthesis of gem-Difluorinated Spiro-γ-lactam Oxindoles by Visible-Light-Induced Consecutive Difluoromethylative Dearomatization, Hydroxylation, and Oxidation. Chemistry – A European Journal, 24(44), 11283-11287. [Link]
-
Substrate scope examples for the synthesis of gem-difluorinated... ResearchGate. [Link]
-
Biologically active γ-lactams: synthesis and natural sources. Semantic Scholar. [Link]
-
Arimitsu, S., & Hammond, G. B. (2010). Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry, 6, 48. [Link]
-
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Publications. [Link]
-
Maji, M., et al. (2022). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Organic Letters, 24(12), 2326–2331. [Link]
-
Organophotoredox-Catalyzed Synthesis of Aromatic Difluoroacyl Spirocycles. ChemRxiv. [Link]
-
Arimitsu, S., & Hammond, G. B. (2010). Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry, 6, 544-549. [Link]
-
Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ChemRxiv. [Link]
-
Photoredox-Catalyzed Difunctionalization of Unactivated Olefins for Synthesizing Lactam-Substituted gem-Difluoroalkenes. Organic Letters, 23(22), 8822-8827. [Link]
-
The Asymmetric Difluoro‐Reformatsky Reaction. ResearchGate. [Link]
-
Synthesis of gem-Difluoromethylenated Spiro-γ-butyrolactones by Employing PhSCF2Si(CH3)3 as a gem-Difluoromethylenating Agent. ResearchGate. [Link]
-
Reformatsky Reaction. Cambridge University Press. [Link]
-
Enantioselective Synthesis of Chiral 2,2-Difluoro-spiro[indene-[5][6][10]oxadiazines] by NHC-Catalyzed [4 + 2] Cyclization Reactions. ACS Publications. [Link]
-
Arimitsu, S., & Hammond, G. B. (2010). Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry, 6, 48. [Link]
-
Photocatalytic intramolecular radical cyclization involved synergistic SET and HAT: synthesis of 3,3-difluoro-γ-lactams. Organic Chemistry Frontiers. [Link]
-
Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams. ResearchGate. [Link]
-
Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl Compounds. ACS Publications. [Link]
-
Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. PubMed. [Link]
Sources
- 1. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides [beilstein-journals.org]
- 3. Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of gem-Difluorinated Spiro-γ-lactam Oxindoles by Visible-Light-Induced Consecutive Difluoromethylative Dearomatization, Hydroxylation, and Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Leveraging Ethyl Bromodifluoroacetate for Advanced Spirocycle Synthesis
Abstract
Spirocycles, characterized by their unique three-dimensional structures, are increasingly sought-after scaffolds in medicinal chemistry and drug discovery.[1][2] The incorporation of fluorine atoms, particularly the difluoromethyl group, into these structures can significantly enhance metabolic stability, lipophilicity, and binding affinity.[3] Ethyl bromodifluoroacetate has emerged as a versatile and powerful reagent for introducing the difluoroacetate moiety, which serves as a key precursor to gem-difluorinated spirocyclic systems.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of ethyl bromodifluoroacetate in the synthesis of complex spirocycles. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols, and discuss the broader implications for modern drug design.
Introduction: The Strategic Value of Fluorinated Spirocycles
The rigid, three-dimensional topology of spirocycles offers a distinct advantage in drug design by enabling precise spatial orientation of functional groups, which can lead to enhanced potency and selectivity for biological targets.[2] When combined with the unique physicochemical properties imparted by fluorine, the resulting fluorinated spirocycles represent a privileged class of compounds. The difluoromethyl group (-CF2-), in particular, can act as a bioisosteric replacement for functionalities like hydroxyl or thiol groups, improving membrane permeability and metabolic stability.[3]
Ethyl bromodifluoroacetate (BrCF2COOEt) is a commercially available and relatively stable reagent that serves as a cornerstone for introducing the pivotal C-CF2- moiety.[4][6] Its utility spans a range of reaction types, most notably Reformatsky-type reactions and radical additions, which can be ingeniously adapted for the construction of spirocyclic frameworks.
Core Synthetic Strategy: The Reformatsky-Type Reaction for Spiro-Lactone and Spiro-Lactam Synthesis
The Reformatsky reaction, a classic method for forming β-hydroxy esters, provides a robust platform for spirocycle synthesis when cyclic ketones or lactones are employed as electrophiles.[7][8] The reaction involves the in-situ generation of an organozinc reagent from ethyl bromodifluoroacetate, which then adds to the carbonyl group of the cyclic substrate.
Mechanistic Rationale
The generally accepted mechanism involves the oxidative addition of zinc metal into the carbon-bromine bond of ethyl bromodifluoroacetate to form a zinc enolate, often referred to as the Reformatsky reagent. This nucleophilic species then attacks the electrophilic carbonyl carbon of a cyclic ketone. A subsequent intramolecular cyclization event, often acid-catalyzed during workup, leads to the formation of the spiro-lactone. The use of lactones as substrates can similarly lead to more complex spirocyclic systems.[9]
Caption: Mechanism of the Reformatsky-type reaction for spirocycle synthesis.
Detailed Experimental Protocol: Synthesis of a Difluorinated Spiro-oxindole
This protocol details the synthesis of a model gem-difluorinated spiro-oxindole, a scaffold of significant interest in medicinal chemistry.
Materials:
-
Isatin (1.0 eq)
-
Ethyl bromodifluoroacetate (2.0 eq)[4]
-
Activated Zinc dust (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an argon inlet, add zinc dust. Heat the flask gently under vacuum and then cool under a stream of argon. This process helps to remove any passivating oxide layer.
-
Reaction Setup: To the activated zinc, add anhydrous THF. Add the isatin to this suspension.
-
Initiation: In a separate, dry flask, dissolve ethyl bromodifluoroacetate in anhydrous THF. Add a small portion of this solution to the isatin-zinc suspension. Gentle warming or the addition of a small crystal of iodine may be necessary to initiate the reaction, which is often indicated by a gentle exotherm or a change in color.
-
Addition and Reflux: Once the reaction has initiated, add the remaining ethyl bromodifluoroacetate solution dropwise to maintain a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting isatin.
-
Quenching and Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of 1 M HCl to dissolve any unreacted zinc and the zinc salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired difluorinated spiro-oxindole.
Self-Validation: The success of the reaction can be monitored by TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The characteristic signal in the ¹⁹F NMR for the CF2 group will be a key indicator of successful difluoroalkylation.
Radical-Mediated Spirocyclization
An alternative and powerful approach involves the radical-mediated addition of the difluoroacetyl group to a suitably designed substrate, followed by an intramolecular cyclization to form the spirocyclic core. This method is particularly useful for substrates containing a tethered radical acceptor, such as an alkene or alkyne.
Mechanistic Principles
The reaction is typically initiated by a radical initiator (e.g., AIBN) or photoredox catalysis, which facilitates the homolytic cleavage of the C-Br bond in ethyl bromodifluoroacetate to generate the corresponding difluoroacetyl radical.[10] This radical then adds to a tethered unsaturated system in the substrate. The resulting radical intermediate undergoes an intramolecular cyclization onto an aromatic ring or another functional group to form the spiro-center.
Caption: General workflow for radical-mediated spirocyclization.
Protocol: Copper-Mediated Radical Addition-Cyclization
This protocol describes a copper-mediated approach for the synthesis of difluorinated spirocyclic compounds from α,β-unsaturated carbonyl compounds.[11] The use of TMEDA (tetramethylethylenediamine) can improve the selectivity for 1,4-addition.[12]
Materials:
-
Michael Acceptor (e.g., 2-cyclohexen-1-one) (1.0 eq)
-
Ethyl bromodifluoroacetate (1.5 eq)[5]
-
Copper powder (2.0 eq)[13]
-
TMEDA (optional, 1.5 eq)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar and under an argon atmosphere, add copper powder.
-
Addition of Reagents: Add the anhydrous solvent, followed by the Michael acceptor and TMEDA (if used). Stir the suspension for 10-15 minutes.
-
Addition of Ethyl Bromodifluoroacetate: Add the ethyl bromodifluoroacetate dropwise to the stirred suspension at room temperature.
-
Reaction Progress: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with ethyl acetate.
-
Extraction and Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 1,4-adduct, which can then be further elaborated to the spirocycle.
Data Summary and Comparison
The choice of method depends critically on the desired spirocyclic scaffold and the nature of the starting materials.
| Method | Key Reagents | Typical Substrates | Advantages | Limitations |
| Reformatsky-Type | BrCF2COOEt, Zn | Cyclic ketones, Lactones[9] | High yields, good functional group tolerance, well-established.[14] | Requires stoichiometric metal, can be sensitive to moisture. |
| Radical Addition | BrCF2COOEt, Initiator/Cu | Michael acceptors, Tethered alkenes[11] | Mild conditions, can be catalytic, good for C-C bond formation at unfunctionalized positions.[10] | Can have selectivity issues (1,2- vs 1,4-addition), may require specific substrate design.[12] |
Conclusion and Future Outlook
Ethyl bromodifluoroacetate is a cornerstone reagent for the synthesis of medicinally relevant difluorinated spirocycles. The Reformatsky-type reaction and radical-mediated cyclizations represent two powerful and complementary strategies for accessing these complex molecular architectures. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of novel spirocyclic compounds. Future developments in this field will likely focus on the development of catalytic and enantioselective variants of these reactions, further expanding the synthetic toolbox and accelerating the discovery of new therapeutic agents.[7][15][16] The continued exploration of new fluorination methodologies will undoubtedly lead to the creation of innovative drug candidates with improved pharmacological profiles.[17][18]
References
-
ACS Publications. (2026, February 19). Enantioselective Synthesis of Chiral 2,2-Difluoro-spiro[indene-[3][15][19]oxadiazines] by NHC-Catalyzed [4 + 2] Cyclization Reactions | Organic Letters. Retrieved from [Link]
-
MDPI. (2015, May 7). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules. Retrieved from [Link]
-
PubMed. (2014, May 2). Stereoselectivity of the Honda-Reformatsky reaction in reactions with ethyl bromodifluoroacetate with α-oxygenated sulfinylimines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. Retrieved from [Link]
-
PMC. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
PubMed. (2002, January 11). Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids. Retrieved from [Link]
-
EurekAlert!. (2025, February 21). Novel method to synthesise valuable fluorinated drug compounds. Retrieved from [Link]
-
PMC. (n.d.). Recent Advances for the Direct Introduction of the CF2Me Moiety. Retrieved from [Link]
-
ACS Publications. (2001, December 14). Catalyzed Reformatsky Reactions with Ethyl Bromofluoroacetate for the Synthesis of α-Fluoro-β-hydroxy Acids | The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds. Retrieved from [Link]
-
PMC. (2020, January 31). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Practical Method for the Reformatsky Reaction of Aldehydes. Retrieved from [Link]
-
ResearchGate. (2025, August 5). 1,4-Addition reaction of ethyl bromodifluoroacetate to Michael acceptors in the presence of copper powder. Improvement of the reaction using TMEDA as an additive | Request PDF. Retrieved from [Link]
-
Vietnam Journal of Science, Technology and Engineering. (2024, March 15). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Retrieved from [Link]
-
ScienceDirect. (2005, October 17). Addition of ethyl bromodifluoroacetate to lactones: Reactivity and stereoselectivity. Retrieved from [Link]
-
National University of Singapore. (2025, February 21). Novel method to synthesise valuable fluorinated drug compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Retrieved from [Link]
-
PubMed. (2000, July 15). Michael-type reaction of ethyl bromodifluoroacetate with alpha,beta- unsaturated carbonyl compounds in the presence of copper powder. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 6. Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. merit.url.edu [merit.url.edu]
- 10. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Michael-type reaction of ethyl bromodifluoroacetate with alpha,beta- unsaturated carbonyl compounds in the presence of copper powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Novel method to synthesize valuable fluorinated drug compounds | EurekAlert! [eurekalert.org]
- 18. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 8,8-difluoro-2-azaspiro[4.5]decan-3-one Nitrogen
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 8,8-difluoro-2-azaspiro[4.5]decan-3-one Scaffold
The 2-azaspiro[4.5]decan-3-one core is a prominent structural motif in medicinal chemistry, most notably as the lactam form of the widely-used anticonvulsant drug Gabapentin.[1][2][3][4][5][6][7] The rigid, three-dimensional nature of this spirocyclic system offers a unique scaffold for the development of novel therapeutics by presenting substituents in a well-defined spatial arrangement. The introduction of gem-difluoro groups onto the cyclohexane ring, specifically at the 8-position, is a common strategy in modern drug design to modulate the physicochemical and pharmacokinetic properties of a molecule. The highly electronegative fluorine atoms can influence lipophilicity, metabolic stability, and binding interactions with target proteins.
This guide provides detailed application notes and protocols for the functionalization of the nitrogen atom of 8,8-difluoro-2-azaspiro[4.5]decan-3-one. These methodologies will enable researchers to generate diverse libraries of compounds for screening and lead optimization. While specific literature on the N-functionalization of the title compound is emerging, the protocols herein are based on established and robust methods for the modification of secondary lactams, including the closely related 2-azaspiro[4.4]nonane and other spirocyclic systems.[8]
I. N-Alkylation of 8,8-difluoro-2-azaspiro[4.5]decan-3-one
N-alkylation is a fundamental transformation for introducing a wide variety of alkyl substituents onto the lactam nitrogen. Two primary methods are recommended: direct alkylation with alkyl halides and reductive amination.
A. Direct Alkylation with Alkyl Halides
This method involves the reaction of the lactam with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.
The secondary amine of the lactam acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to deprotonate the nitrogen, increasing its nucleophilicity, and to scavenge the proton generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent is crucial to ensure sufficient reactivity and to avoid side reactions.
Experimental Protocol: Direct N-Alkylation
Materials and Reagents:
-
8,8-difluoro-2-azaspiro[4.5]decan-3-one
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 8,8-difluoro-2-azaspiro[4.5]decan-3-one (1.0 eq) in anhydrous DMF or MeCN, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between DCM and water.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Expert Insights:
-
Choice of Base: For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF can be used. Exercise caution as NaH is highly reactive and flammable.
-
Fluorine Effects: The electron-withdrawing nature of the gem-difluoro group at the 8-position may slightly decrease the nucleophilicity of the lactam nitrogen compared to the non-fluorinated analog. Therefore, more forcing conditions (higher temperature, stronger base) may be necessary for challenging alkylations.
-
Solvent: DMF is a good choice for its ability to dissolve the lactam and the carbonate base, facilitating the reaction. Acetonitrile is a suitable alternative.
B. Reductive Amination
This two-step, one-pot procedure involves the reaction of the lactam with an aldehyde or ketone to form a hemiaminal intermediate, which is then reduced in situ to the N-alkylated product.
This method is particularly useful for introducing more complex or sterically hindered alkyl groups. The initial condensation of the lactam with the carbonyl compound is typically reversible. The in-situ reduction of the intermediate drives the reaction to completion. Sodium triacetoxyborohydride is a mild and selective reducing agent often used for this transformation.
Experimental Protocol: Reductive Amination
Materials and Reagents:
-
8,8-difluoro-2-azaspiro[4.5]decan-3-one
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8,8-difluoro-2-azaspiro[4.5]decan-3-one (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM or DCE.
-
Add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
II. N-Arylation of 8,8-difluoro-2-azaspiro[4.5]decan-3-one
The introduction of an aryl or heteroaryl group on the lactam nitrogen is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[9]
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[9] The reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the lactam, deprotonation by a base, and reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. The choice of ligand is critical for the success of the reaction.
Experimental Protocol: Buchwald-Hartwig N-Arylation
Materials and Reagents:
-
8,8-difluoro-2-azaspiro[4.5]decan-3-one
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.4 eq relative to Pd), and the base (1.4-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add 8,8-difluoro-2-azaspiro[4.5]decan-3-one (1.0 eq) and the aryl halide (1.1-1.2 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expert Insights:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is highly dependent on the specific substrates. For electron-rich or sterically hindered aryl halides, more specialized ligands may be required. A good starting point is Pd₂(dba)₃ with Xantphos.
-
Base Sensitivity: The use of a strong base like NaOtBu may not be suitable for substrates with base-sensitive functional groups. In such cases, a milder base like Cs₂CO₃ or K₃PO₄ can be used.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial for the stability and activity of the palladium catalyst.
III. N-Acylation of 8,8-difluoro-2-azaspiro[4.5]decan-3-one
N-acylation introduces a carbonyl group attached to the lactam nitrogen, forming an imide. This can be achieved using acylating agents such as acyl chlorides or anhydrides.
The lactam nitrogen, although part of an amide, can still act as a nucleophile towards highly electrophilic acylating agents. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Experimental Protocol: N-Acylation
Materials and Reagents:
-
8,8-difluoro-2-azaspiro[4.5]decan-3-one
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Triethylamine (TEA) or pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8,8-difluoro-2-azaspiro[4.5]decan-3-one (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) or pyridine (as solvent and base).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. N-Sulfonylation of 8,8-difluoro-2-azaspiro[4.5]decan-3-one
The introduction of a sulfonyl group on the lactam nitrogen can be accomplished by reaction with a sulfonyl chloride in the presence of a base.
Similar to N-acylation, the lactam nitrogen can attack the electrophilic sulfur atom of the sulfonyl chloride. A base is required to facilitate the reaction and neutralize the hydrochloric acid byproduct.
Experimental Protocol: N-Sulfonylation
Materials and Reagents:
-
8,8-difluoro-2-azaspiro[4.5]decan-3-one
-
Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride)
-
Triethylamine (TEA) or pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8,8-difluoro-2-azaspiro[4.5]decan-3-one (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) or pyridine.
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Summary of N-Functionalization Reactions
| Reaction Type | Reagents | Base | Solvent | Temperature | Typical Yields |
| N-Alkylation (Direct) | Alkyl Halide | K₂CO₃ or NaH | DMF or MeCN | RT - 80 °C | Moderate to High |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, STAB | - | DCM or DCE | Room Temperature | High |
| N-Arylation | Aryl Halide, Pd-catalyst, Ligand | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80 - 110 °C | Moderate to High |
| N-Acylation | Acyl Chloride/Anhydride | TEA or Pyridine | DCM | 0 °C to RT | High |
| N-Sulfonylation | Sulfonyl Chloride | TEA or Pyridine | DCM | 0 °C to RT | High |
Visualizations
Caption: Workflow for the N-functionalization of 8,8-difluoro-2-azaspiro[4.5]decan-3-one.
Caption: Catalytic cycle of the Buchwald-Hartwig N-arylation.
References
-
Alves, N. G., Bártolo, I., Pinho e Melo, T. M. V. D., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-beta-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry, 219, 113439. [Link]
-
Chen, J., et al. (2018). Synthesis of gem-Difluorinated Spiro-γ-lactam Oxindoles by Visible-Light-Induced Consecutive Difluoromethylative Dearomatization, Hydroxylation, and Oxidation. Chemistry – A European Journal, 24(44), 11283-11287. [Link]
-
Cutrignelli, A., Denora, N., Lopedota, A., et al. (2007). Comparative effects of some hydrophilic excipients on the rate of gabapentin and baclofen lactamization in lyophilized formulations. International Journal of Pharmaceutics, 332(1-2), 129-136. [Link]
-
Gao, Y., et al. (2023). Photoinduced Temperature-Regulated Selective Carbene C–H Insertion for the Synthesis of Functionalized Spiro-β-lactones and -lactams. Organic Letters, 25(24), 4543–4548. [Link]
-
Jabbarpoor, M., Li, Y., Akhundov, A., et al. (2025). Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). 8,8-difluoro-2-azaspiro[4.5]decan-1-one. [Link]
-
ResearchGate. (2025). A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam (2-Aza-spiro[10][11]decan-3-one). [Link]
-
Saliyeva, L., et al. (2018). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
-
Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Bentham Science. [Link]
-
The University of Texas Rio Grande Valley. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
-
Turos, E., et al. (2021). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules, 26(14), 4283. [Link]
-
Van, T. N., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Yamatsu, I., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(21), 3249-3258. [Link]
-
Zarranz, L., et al. (2024). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry. [Link]
-
Zaware, N. (n.d.). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. PMC. [Link]
- Google Patents. (n.d.).
-
Manasa Life Sciences. (n.d.). 2-Nitroso-2-azaspiro[4.5]decan-3-one. [Link]
-
MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. [Link]
-
PubMed. (2020). Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors. [Link]
-
Quick Company. (n.d.). An Improved Process For The Synthesis Of Gabapentin Benzyl Ester. [Link]
-
ResearchGate. (n.d.). Rapid examination of the kinetic process of intramolecular lactamization of gabapentin using DSC–FTIR. [Link]
-
The Ohio State University. (n.d.). The role of pharmaceutical excipients in the solid-state degradation of Gabapentin. [Link]
-
Google Patents. (n.d.). 8-azaspiro[10][11] decane-7, the preparation method of 9-dione compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. Comparative effects of some hydrophilic excipients on the rate of gabapentin and baclofen lactamization in lyophilized formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Scalable synthesis routes for fluorinated spiro scaffolds
Application Note: Scalable Synthesis Routes for Fluorinated Spiro Scaffolds
Executive Summary: Escaping Flatland with Fluorine
In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional (
However, the incorporation of fluorine into these strained rings presents significant process challenges:
-
Strain Energy: The high ring strain of spiro[3.3] systems makes them susceptible to ring-opening during harsh fluorination conditions.
-
Safety: Traditional reagents like DAST (Diethylaminosulfur trifluoride) pose explosion risks upon scale-up.
-
Sterics: Quaternary spiro-centers create steric bulk that hinders nucleophilic attack.
This guide details two validated, scalable protocols: a De Novo Synthesis of the spiro-core and a Safe Deoxofluorination protocol using crystalline reagents.
Strategic Route Selection
Before initiating synthesis, select the route based on the availability of the spiro-ketone precursor and the desired position of the fluorine atom.
Figure 1: Decision tree for selecting the optimal synthesis pathway.
Protocol A: De Novo Synthesis of 2-Azaspiro[3.3]heptanes
Target: Construction of the strained spiro core suitable for downstream functionalization. Mechanism: Thermal [2+2] cycloaddition followed by reduction. This route is preferred over double-alkylation for spiro[3.3] systems due to higher yields and scalability.
Materials & Reagents
-
Substrate: Methylene-cyclobutane or substituted exocyclic alkene.
-
Reagent: Chlorosulfonyl isocyanate (CSI) (Caution: Corrosive).
-
Reductant: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or LiAlH4.
-
Solvent: Diethyl ether (anhydrous), Toluene.
Step-by-Step Methodology
-
[2+2] Cycloaddition (Formation of Spiro-β-lactam):
-
Charge a reactor with methylene-cyclobutane (1.0 equiv) in anhydrous diethyl ether (0.5 M).
-
Cool to 0°C. Add Chlorosulfonyl isocyanate (CSI) (1.1 equiv) dropwise over 30 minutes.
-
Critical Step: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction forms a transient N-chlorosulfonyl-β-lactam.
-
Hydrolysis: Slowly add the reaction mixture to a vigorously stirred solution of aqueous Na2SO3 (25% w/w) kept at <10°C. Maintain pH ~7-8 with NaOH if necessary.
-
Isolation: Extract with DCM, dry over Na2SO4, and concentrate.[1] The resulting spiro-β-lactam is usually a stable solid.
-
-
Ring Contraction/Reduction (Lactam to Azetidine):
-
Dissolve the spiro-β-lactam (1.0 equiv) in anhydrous Toluene.
-
Add Red-Al (65% in toluene, 2.5 equiv) dropwise at 0°C.
-
Heat to reflux (110°C) for 4 hours. Note: The high temperature is required to reduce the lactam carbonyl fully.
-
Quench: Cool to 0°C. Add Rochelle’s salt solution (saturated) carefully to break the aluminum emulsion.
-
Purification: The resulting 2-azaspiro[3.3]heptane is a secondary amine. It can be isolated as an HCl salt or Boc-protected immediately for ease of handling.
-
Validation:
-
1H NMR: Disappearance of the lactam carbonyl signal. Appearance of distinct multiplets for the cyclobutane rings (δ 1.8–2.4 ppm).
Protocol B: Scalable Deoxofluorination of Spiro-Ketones
Target: Conversion of spiro-ketones (e.g., 6-azaspiro[3.4]octan-2-one) to gem-difluoro scaffolds.[2] Challenge: Traditional DAST is thermally unstable and releases HF gas violently. Solution: Use XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).[3] It is a crystalline solid, thermally stable, and does not generate free HF unless activated.
Reagent Comparison Table
| Feature | DAST | Deoxo-Fluor | XtalFluor-E (Recommended) |
| Physical State | Liquid (Fuming) | Liquid | Crystalline Solid |
| Thermal Stability | Decomp >90°C (Explosive) | Decomp >90°C | Decomp >200°C |
| HF Release | Spontaneous | Spontaneous | Requires Promoter |
| Glassware | Incompatible (etches) | Incompatible | Compatible (Borosilicate) |
Step-by-Step Methodology
-
Reaction Setup:
-
In a dry borosilicate flask (under N2), suspend XtalFluor-E (1.2 equiv) in anhydrous DCM (0.2 M).
-
Add Et3N·3HF (Triethylamine trihydrofluoride) (1.2 equiv) as a promoter. Note: XtalFluor-E requires an exogenous fluoride source to complete the catalytic cycle.
-
Cool the mixture to -78°C.
-
-
Substrate Addition:
-
Dissolve the spiro-ketone (1.0 equiv) in minimum DCM.
-
Add dropwise to the reaction mixture.
-
Allow to warm to room temperature (RT) and stir for 12–24 hours.
-
Optimization: If conversion is low (<50%) due to steric hindrance at the spiro center, heat to 40°C. XtalFluor-E is stable at this temperature, unlike DAST.
-
-
Workup (Safety Critical):
-
Purification:
-
Flash chromatography (Silica).
-
Note:Gem-difluoro compounds are often non-polar and "fly" on silica. Use low-polarity eluents (e.g., 5-10% EtOAc/Hexane).
-
Validation:
-
19F NMR: Look for a characteristic AB quartet (if chiral) or singlet around -90 to -110 ppm.
-
13C NMR: The gem-difluoro carbon will appear as a triplet (
Hz).
Scale-Up Consideration: Continuous Flow Chemistry
For multi-gram to kilogram synthesis, batch fluorination presents thermal runaway risks. A continuous flow setup is required for safety.
Figure 2: Continuous flow setup for high-temperature deoxofluorination.
Protocol Modification for Flow:
-
Solvent: Switch to anhydrous THF or 2-MeTHF if higher temperatures (>100°C) are needed, as DCM creates high back-pressure.
-
Quench: Pass the reactor output immediately through a packed bed of Calcium Carbonate or basic Alumina to neutralize HF inline, preventing corrosion of downstream back-pressure regulators.
References
-
Mykhailiuk, P. K. (2021).[4] Fluorine-Labelled Spiro[3.3]heptane-Derived Building Blocks: Is Single Fluorine the Best? Chemistry – A European Journal. Link
-
Grygorenko, O. O., et al. (2026).[5][6] Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Organic Chemistry Frontiers. Link
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[3] Journal of Organic Chemistry. Link
-
Baumann, M., et al. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry.[7] Angewandte Chemie International Edition.[6] Link
-
BenchChem Safety Guide. (2025). A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pavel Mykhailiuk - Академия Google [scholar.google.com]
- 5. Cover Pictures - Oleksandr Grygorenko [grygorenko.com]
- 6. scilit.com [scilit.com]
- 7. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
Procedure for dearomatizing cyclization to form spiro-lactams
Application Note: Strategic Synthesis of Spiro-Lactams via Oxidative Dearomatization
Executive Summary & Strategic Value
In modern drug discovery, escaping "flatland"—the reliance on planar, aromatic scaffolds—is critical for improving physicochemical properties (solubility, metabolic stability) and exploring novel chemical space. Spiro-lactams represent a privileged structural motif, offering rigid 3D architecture (high
This Application Note details the Hypervalent Iodine-Mediated Oxidative Dearomatization of phenol-tethered amides. Unlike transition-metal catalyzed routes, this metal-free protocol utilizes PIDA (Phenyliodine(III) diacetate) in fluorinated solvents (HFIP/TFE) to access spiro-fused
Mechanistic Principles
The transformation relies on the "phenoxenium ion" manifold. The hypervalent iodine reagent acts as a two-electron oxidant, generating an electrophilic species at the phenol para-position, which is subsequently trapped by the pendant amide nitrogen.
Key Mechanistic Steps:
-
Ligand Exchange: The phenolic hydroxyl attacks the iodine(III) center, displacing an acetate ligand.
-
Oxidative Fragmentation: Reductive elimination of iodobenzene generates a resonance-stabilized phenoxenium ion (or a radical cation pair, depending on conditions).
-
Spirocyclization: The tethered amide nitrogen attacks the electrophilic para-carbon (5-exo-trig or 4-exo-trig), breaking aromaticity.
-
Tautomerization/Stabilization: The resulting dienone is stabilized, locking the spiro-center.
Figure 1: Mechanistic Pathway of PIDA-Mediated Spirocyclization
Caption: Step-wise progression from phenol activation to spiro-lactam formation via the phenoxenium intermediate.
Critical Parameters & Optimization
Success in dearomatizing spirocyclization is governed by solvent polarity and acidity. The choice of solvent is the single most impactful variable.
Table 1: Solvent & Reagent Effects on Spirocyclization Efficiency
| Parameter | Condition | Outcome | Mechanistic Insight |
| Solvent | HFIP (Hexafluoroisopropanol) | Excellent (Yield >85%) | High ionizing power stabilizes the phenoxenium cation; H-bond donation activates the leaving group. |
| TFE (Trifluoroethanol) | Good (Yield ~60-75%) | Less ionizing than HFIP; suitable for less hindered substrates. | |
| Methanol | Poor to Moderate | Nucleophilic solvent competes with the amide, leading to O-methylation byproducts (quinol ethers). | |
| DCM/Acetonitrile | Poor | Insufficient stabilization of the cationic intermediate. | |
| Oxidant | PIDA (PhI(OAc)2) | Standard | Balanced reactivity; acetate byproducts are easily removed. |
| PIFA (PhI(OCOCF3)2) | Aggressive | Higher reactivity; useful for electron-deficient phenols but risks over-oxidation. | |
| Base | Solid NaHCO3 | Beneficial | Buffers the acetic acid byproduct, preventing acid-catalyzed decomposition of the spiro-lactam. |
Standard Operating Procedure (Protocol)
Target Reaction: Cyclization of N-Boc-Tyrosine methylamide to the corresponding spiro-fused
Materials:
-
Substrate: N-Boc-Tyrosine methylamide (1.0 equiv)
-
Oxidant: PIDA (Diacetoxyiodo)benzene (1.1 – 1.2 equiv)
-
Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) [Caution: Corrosive, Volatile]
-
Buffer: Sodium Bicarbonate (solid, anhydrous, 2.0 equiv)
-
Quench: Saturated aq.
(Sodium thiosulfate)
Step-by-Step Workflow:
-
Preparation (T = 0 min):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the Substrate (e.g., 1.0 mmol) in HFIP (concentration 0.05 M – 0.1 M). Note: Dilution prevents intermolecular coupling.
-
Add solid NaHCO3 (2.0 mmol) to the stirring solution.
-
Cool the mixture to 0 °C using an ice/water bath.
-
-
Oxidation (T = 0 to 30 min):
-
Dissolve PIDA (1.1 mmol) in a minimal amount of HFIP or add it as a solid in one portion.
-
Critical: Add the oxidant slowly if the substrate is highly electron-rich to prevent exotherms.
-
Stir at 0 °C for 15 minutes, then allow to warm to room temperature.
-
Monitoring: Check by TLC or LC-MS. The starting phenol (UV active) should disappear; the product often appears as a less polar spot.
-
-
Quench & Workup (T = 60 min):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Pour into a separatory funnel containing saturated aq.
(to reduce unreacted hypervalent iodine) and saturated . -
Shake vigorously until the iodine color (if any) fades.
-
Extract the aqueous layer with EtOAc (3x).
-
Wash combined organics with Brine, dry over
, and concentrate under reduced pressure. Note: HFIP is volatile but expensive; rotovap carefully.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Typically Hexanes/Ethyl Acetate gradients (e.g., 80:20 to 50:50).
-
Storage: Spiro-dienones can be sensitive to light and acid; store at -20 °C under argon.
-
Figure 2: Experimental Decision Tree
Caption: Decision logic for solvent selection and reaction monitoring during spirocyclization.
Troubleshooting & Expert Insights
Issue: "The Quinone Trap" (Over-oxidation)
-
Symptom: Dark reaction mixture, complex TLC, formation of p-benzoquinone.
-
Cause: Presence of water or nucleophilic solvents (MeOH) allows water to attack the phenoxenium ion instead of the amide.
-
Solution: Ensure anhydrous conditions. Switch to HFIP if using MeOH/DCM. Use molecular sieves.
Issue: Low Conversion
-
Cause: Deactivation of the phenol by electron-withdrawing groups.
-
Solution: Switch from PIDA to PIFA (Bis(trifluoroacetoxy)iodo)benzene. PIFA generates a more potent electrophile.
Issue: Product Instability
-
Cause: The spiro-dienone moiety is a Michael acceptor and can undergo rearrangement (e.g., dienone-phenol rearrangement) under acidic conditions.
-
Solution: Ensure the workup is strictly neutral or slightly basic. Avoid prolonged exposure to silica gel; add 1% Et3N to the eluent if necessary.
References
-
Ciufolini, M. A., et al. (1998). "Oxidative cyclization of tyrosine derivatives to spirolactams." Journal of the American Chemical Society.[1] Link
-
Zhang, L., et al. (2009). "Efficient Synthesis of Spiro β-Lactams via Oxidative Dearomatization." The Journal of Organic Chemistry. Link
-
Dohi, T., & Kita, Y. (2009). "Hypervalent Iodine Reagents as a New Entrance to Organocatalysts." Chemical Communications. Link
-
Harned, A. M. (2018). "Spirocyclic Cyclohexadienones via Oxidative Dearomatization." Tetrahedron Letters. Link
-
Wang, Y., et al. (2015). "Iodine(III)-mediated intermolecular spirocyclization." Chemical Communications. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing gem-Difluoro Spirocyclization
Ticket System: Tier 3 Advanced Chemistry Support
Status: OPEN Topic: Yield Improvement & Troubleshooting for gem-Difluoro Spirocyclization Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Introduction: The "Fluorine Effect" in Spirocyclization
Welcome to the technical support hub. You are likely here because your gem-difluoro spirocyclization—a critical step for introducing metabolic stability and conformational rigidity into your drug scaffold—is stalling or yielding side products.
The introduction of a gem-difluoro (
This guide addresses the three most common "Failure Modes" reported by our users:
-
Hydrodefluorination (The "Reduced" Product).
-
Regiochemical Drift (5-exo vs. 6-endo competition).
-
Catalyst Poisoning (In transition metal-catalyzed pathways).
Ticket #001: "I'm getting the reduced product (hydrodefluorination) instead of the spirocycle."
Diagnosis: This is the most frequent issue in photoredox-catalyzed radical cascades. You are generating the difluoroalkyl radical successfully, but instead of attacking the alkene/arene to form the spiro-ring, the radical is abstracting a hydrogen atom (HAT) from the solvent or reagents.
Root Cause Analysis:
The electrophilic difluoroalkyl radical (
Troubleshooting Protocol
| Variable | Adjustment | Technical Rationale |
| Solvent Polarity | Switch to DMSO or PhCF₃ | |
| Concentration | Increase (0.1M | Radical cyclization is unimolecular (intramolecular), while HAT is often bimolecular (pseudo-first order in solvent). Increasing substrate concentration favors the intramolecular pathway. |
| Base Additive | Add Na₂HPO₄ or K₂CO₃ | Neutralizing HBr/HCl byproducts prevents acid-mediated degradation of the sensitive spiro-aminal/ether intermediates. |
| Light Intensity | Decrease Intensity | High photon flux can generate a high concentration of radicals that terminate via disproportionation. Lower intensity favors the chain propagation required for cyclization. |
Visualizing the Competition Pathway
Figure 1: Kinetic competition between the desired spirocyclization and the parasitic hydrodefluorination pathway.
Ticket #002: "My Nickel-catalyzed reaction yields an alkene, not a spirocycle."
Diagnosis:
In Ni-catalyzed reactions (e.g., reacting difluoroalkyl halides with alkenes), the intermediate alkyl-nickel species often undergoes
Root Cause Analysis:
The C-F bond
Solution: Ligand & Additive Engineering
-
Ligand Bite Angle: Switch to bidentate ligands with large bite angles (e.g., Xantphos or dppf ).
-
Why: A wider bite angle destabilizes the square-planar geometry required for
-fluoride elimination, forcing the complex towards reductive elimination (C-C bond formation).
-
-
Lewis Acid Additives: Add Mg(OTf)₂ or Zn .
-
Why: These scavenge the ejected fluoride or stabilize the difluoroalkyl-Ni intermediate, preventing the elimination pathway.
-
Standard Operating Procedure (SOP): Photoredox Spirocyclization
Application: Synthesis of gem-difluorinated spiro-oxindoles (common in kinase inhibitors). Methodology: Visible-light induced radical cascade.[2]
Reagents
-
Substrate: N-arylacrylamide tethered to a bromodifluoroacetyl group (0.2 mmol).
-
Photocatalyst:
(1.0 mol%) or Eosin Y (Organocatalytic alternative). -
Base:
(2.0 equiv). -
Solvent: DMSO (anhydrous, degassed).
Step-by-Step Workflow
-
Setup: In a flame-dried Schlenk tube, combine the substrate, photocatalyst, and base.
-
Inertion: Evacuate and backfill with Argon (
). Critical: Oxygen quenches the triplet state of the photocatalyst. -
Solvation: Add DMSO (2.0 mL, 0.1 M concentration).
-
Irradiation: Place the tube 2 cm away from a 24W Blue LED strip (approx 450 nm). Fan cool to maintain temp
. -
Monitoring: Monitor via TLC/LCMS at 2 hours. Look for the disappearance of the C-Br peak.
-
Workup: Dilute with EtOAc, wash with brine (
to remove DMSO). Dry over .[3]
Data Interpretation: Solvent Screen (Typical Results)
| Solvent | Yield (%) | Major Byproduct | Notes |
| DMSO | 88% | None | High polarity stabilizes radical intermediate. |
| DCM | 45% | Hydrodefluorination | H-abstraction from DCM is faster than cyclization. |
| THF | 12% | H-abstraction | |
| MeCN | 65% | Polymerization | Acceptable, but lower solubility for inorganic bases. |
Ticket #003: "The reaction stops at 50% conversion."
Diagnosis: Catalyst Deactivation or Light Attenuation.
Troubleshooting Flowchart:
Figure 2: Diagnostic logic for stalled reactions.
FAQ: Frequently Asked Questions
Q: Can I use difluorocarbene precursors (like
Q: How do I control 5-exo vs 6-endo cyclization? A: Fluorine exerts a "Thorpe-Ingold" like effect due to electron repulsion.
-
5-exo is generally kinetically favored (Baldwin's rules).
-
To force 6-endo: Use a transition metal catalyst (Ni or Pd) which can stabilize the 6-membered metallacycle intermediate, or place a bulky substituent on the alkene to sterically disfavor the 5-exo closure.
Q: My product decomposes on silica gel. A: gem-Difluoro compounds can be sensitive to hydrolysis if there is an adjacent heteroatom (e.g., hemiaminal).
-
Fix: Deactivate your silica gel with 1%
before running the column, or use neutral alumina.
References
-
Synthesis of gem-Difluorinated Spiro-γ-lactam Oxindoles by Visible-Light-Induced Consecutive Difluoromethylative Dearomatization. Chemistry – A European Journal.
-
Nickel-Catalyzed Carbonylative Cyclization of Bromodifluoroacetamides with Arylboronic Acids. PMC (NIH).
-
Photoredox Activation of Anhydrides for the Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds. Angewandte Chemie.
-
Catalyst-Free gem-Difluorination/Spirocyclization of Indole-2-carboxamides. Organic Letters.
-
Nickel-Catalyzed Regio- and Stereoselective Defluorinative Arylation of gem-Difluorinated Cyclopropanes. ResearchGate.
Sources
Technical Support Center: Purification of 8,8-Difluoro-2-azaspiro[4.5]decan-3-one
Welcome to the technical support guide for the purification of 8,8-Difluoro-2-azaspiro[4.5]decan-3-one. As a key building block in modern medicinal chemistry, achieving high purity of this fluorinated spirocyclic lactam is critical for the success of subsequent synthetic steps and biological assays.[1] The unique structure, combining a polar lactam, a non-polar cyclohexane ring, and electron-withdrawing fluorine atoms, presents specific challenges that require a nuanced approach to purification.
This guide is designed to provide you with practical, field-proven insights and systematic troubleshooting strategies to overcome common hurdles encountered during the purification of this valuable intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude 8,8-Difluoro-2-azaspiro[4.5]decan-3-one?
The two most effective and widely applicable purification techniques for this compound are flash column chromatography and recrystallization.[2]
-
Flash Column Chromatography: This is the most versatile method, especially when dealing with complex crude mixtures containing byproducts of similar polarity or when the product is an oil or amorphous solid. It offers fine control over the separation of impurities.
-
Recrystallization: If the crude product is substantially pure (>85-90%) and crystalline, recrystallization is a highly efficient and scalable method for removing minor impurities and achieving high analytical purity. It is often the final polishing step after chromatographic purification.
Q2: What are the most common impurities I should expect to see in my crude product?
Understanding potential impurities is key to designing an effective purification strategy. Based on typical synthetic routes, such as those involving tandem radical additions and cyclizations, you should be vigilant for:[1][3]
-
Unreacted Starting Materials: Precursors like N-benzylacrylamides or ethyl bromodifluoroacetate can persist if the reaction does not go to completion.[1]
-
Des-fluoro Analogs: Incomplete fluorination can lead to the presence of mono-fluorinated or non-fluorinated 2-azaspiro[4.5]decan-3-one.
-
Solvents and Reagents: Residual catalysts (e.g., copper salts) and high-boiling point solvents used in the reaction are common.[1][3]
-
Side-Reaction Products: Isomeric byproducts or products from alternative reaction pathways can also be present.
Q3: My compound is a lactam. Will it behave like a basic amine on silica gel?
This is an excellent question. While the nitrogen atom in the lactam ring has a lone pair of electrons, its basicity is significantly reduced due to resonance with the adjacent carbonyl group. Therefore, 8,8-difluoro-2-azaspiro[4.5]decan-3-one does not typically exhibit the strong tailing seen with basic amines on standard silica gel.[4] You should not need to add basic modifiers like triethylamine to your eluent, which is a common practice for purifying amines.[4]
Q4: How does the difluoro-substitution affect my choice of chromatographic conditions?
The two fluorine atoms increase the compound's polarity and can alter its interaction with the stationary phase.[5] For reverse-phase HPLC, fluorinated compounds often exhibit greater retention compared to their non-fluorinated analogs.[6] In normal-phase flash chromatography on silica gel, the effect is part of the overall polarity of the molecule. More importantly, the presence of fluorine can be exploited for specialized separations. If you have trouble separating your product from a des-fluoro impurity, using a fluorous stationary phase can be highly effective due to favorable fluorine-fluorine interactions.[6][7]
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is often the workhorse for purifying this intermediate. Below are solutions to common problems.
Diagram: Chromatography Troubleshooting Logic
Caption: Troubleshooting flowchart for flash chromatography.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | The polarity of the eluent is not optimal, causing peaks to overlap. | Optimize the Mobile Phase: Aim for a TLC Rf value of ~0.25-0.35 for the product. Test various solvent systems (see table below). Employing a shallower gradient or switching to an isocratic elution can significantly improve resolution.[8][9] |
| The column is overloaded with the crude sample. | Reduce Sample Load: As a rule of thumb, the sample load should not exceed 1-5% of the mass of the silica gel. For difficult separations, use a 1% load or less. | |
| Product Streaking | The sample was not loaded onto the column in a concentrated band. | Improve Loading Technique: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the column. This "dry loading" technique results in much sharper bands. |
| High Backpressure | Particulate matter from the crude sample is clogging the column inlet frit. | Filter the Sample: Before loading, dissolve your crude material and filter it through a small plug of celite or a 0.45 µm syringe filter to remove any insoluble material.[8] |
| The silica gel bed has cracked or contains air bubbles. | Repack the Column: Ensure the silica gel is packed as a uniform slurry to avoid channels and air bubbles. Never let the solvent level drop below the top of the silica bed.[4] | |
| No Product Elutes | The mobile phase is not polar enough to move the compound down the column. | Increase Eluent Polarity: If your product remains at the baseline of your TLC plate, the eluent is too non-polar. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
Troubleshooting Guide: Recrystallization
Recrystallization can be an excellent and cost-effective final purification step.
| Problem | Potential Cause | Recommended Solution |
| "Oiling Out" | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Modify the Solvent System: Add a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until it just turns cloudy, then add a drop of the good solvent to clarify. Let it cool slowly. Alternatively, choose a lower-boiling point solvent system.[4] |
| No Crystals Form | The solution is not saturated, or nucleation is slow. | Induce Crystallization: Try scratching the inside of the flask at the liquid's surface with a glass rod. Add a seed crystal from a previous pure batch. Cool the solution in an ice bath or freezer to further decrease solubility.[4] |
| Low Recovery | Too much solvent was used, or the compound has significant solubility even at low temperatures. | Reduce Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. After collecting the crystals by filtration, cool the filtrate further to see if a second crop of crystals can be obtained. |
| Crystals are Colored | Colored impurities are trapped within the crystal lattice. | Use Activated Charcoal: Before cooling, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Hot-filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. |
Protocols and Methodologies
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline. The solvent system must be optimized via TLC analysis first.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., Dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like Hexanes or Heptane) and a moderately polar solvent (like Ethyl Acetate or Acetone).
-
Goal: Find a solvent system where the product has an Rf of ~0.3 and is well-separated from major impurities.
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount.
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture you plan to use.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, stable bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude 8,8-Difluoro-2-azaspiro[4.5]decan-3-one in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add 2-3 times the mass of silica gel relative to your crude product.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the non-polar solvent system identified during TLC analysis.
-
Collect fractions and monitor the elution progress using TLC.
-
If a gradient elution is needed, gradually increase the percentage of the polar solvent. A typical gradient might be from 10% to 50% Ethyl Acetate in Hexanes.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Data Presentation: Common Solvent Systems
| Solvent System (Normal Phase) | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | A versatile and common starting point for lactams. |
| Dichloromethane / Methanol | Medium to High | Useful if the product is highly polar and does not move in Hex/EtOAc. A 1-5% MeOH gradient is typical. |
| Toluene / Acetone | Low to Medium | An alternative to Hexane/EtOAc that can sometimes offer different selectivity. |
Diagram: Purification Method Selection Workflow
Caption: Decision workflow for selecting a purification method.
References
Sources
- 1. evitachem.com [evitachem.com]
- 2. US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents [patents.google.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Overcoming steric hindrance in spiro-lactam functionalization
Topic: Overcoming Steric Hindrance in Spiro-Lactam Scaffolds Ticket ID: SPL-GEN-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Geometry of the Problem
You are likely here because your standard "med-chem kit" reactions—EDC couplings, standard S_NAr, or reductive aminations—have failed on a spiro-lactam scaffold.
The Root Cause: Spiro-lactams (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) possess a quaternary carbon at the spiro-junction. This creates a rigid, orthogonal geometry that is chemically distinct from flat aromatic systems. The vector of approach for incoming electrophiles is often blocked by the ring hydrogens of the orthogonal cycle, creating a "steric cone" of protection around the nitrogen or
This guide treats these synthetic bottlenecks as "bugs" in the reaction workflow and provides patches (protocols) to resolve them.
Module 1: The "Impossible" Amide Coupling
User Issue: “I cannot acylate the secondary amine of my spiro-lactam. HATU, EDC, and T3P have all failed or stalled at <10% conversion.”
Diagnostic
Standard uronium reagents (HATU/HBTU) generate an active ester (OBt/OAt). For sterically encumbered spiro-amines, the nucleophilic attack on this bulky active ester is kinetically disfavored. The active ester decomposes (hydrolysis/guanidinylation) before the amine can attack.
The Solution: Minimizing the Electrophile
You must switch from a bulky "Active Ester" strategy to a "Minimalist Electrophile" strategy.
-
Acyl Chlorides (In Situ): Use Ghosez’s Reagent.[1][2] It is neutral and converts acids to acid chlorides without the acidic byproduct of thionyl chloride.
-
Acyl Fluorides: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates acyl fluorides, which are less sterically demanding than OBt esters but highly reactive toward amines.
Protocol: Ghosez’s Reagent Method
Use this when the carboxylic acid partner is also valuable/complex.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M). Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv).
-
Incubation: Stir at RT for 1-2 hours. Monitor by TLC (aliquot quenched with MeOH -> look for methyl ester).
-
Coupling: Once activation is complete, add the Spiro-amine (1.0 equiv) and DIPEA (2.5 equiv) simultaneously.
-
Reaction: Stir at RT for 4 hours. If incomplete, heat to 40°C.
Troubleshooting Workflow (DOT Visualization)
Figure 1: Decision logic for coupling sterically hindered spiro-amines. Note the escalation from Active Esters (HATU) to Acyl Halides (Ghosez/TFFH).
Module 2: Buchwald-Hartwig N-Arylation
User Issue: “I’m trying to arylate the spiro-lactam nitrogen. Pd(OAc)2/BINAP gives no product, just dehalogenated starting material.”
Diagnostic
Spiro-lactams are "sterically demanding secondary amines."
-
Oxidative Addition: Usually works fine.
-
Amine Binding: The bulky spiro-amine struggles to displace the ligand or solvent on the Pd(II) center.
-
Reductive Elimination: If the ligand is too bulky, it prevents the amine from binding. If the ligand is too small, reductive elimination is slow, leading to
-hydride elimination (dehalogenation).
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)
You need a "Goldilocks" ligand: bulky enough to force reductive elimination, but flexible enough to allow amine binding.
-
Primary Choice: BrettPhos or RuPhos .
-
Catalyst Source: Do not use Pd(OAc)2 or Pd2(dba)3. These require in-situ reduction which is unreliable with hindered substrates. Use Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4).
Data: Ligand Performance Matrix
| Ligand | Substrate Class | Success Rate | Notes |
| BINAP | Flat, aromatic amines | Low (<10%) | Too rigid; poor reductive elimination for bulky amines. |
| Xantphos | Primary amines | Moderate | Good bite angle, but often fails for secondary spiro-amines. |
| RuPhos | Secondary alkyl amines | High | Excellent for secondary amines; resists |
| BrettPhos | Hindered secondary amines | Very High | The industry standard for "difficult" secondary amines. |
Protocol: Pd-Catalyzed N-Arylation
-
Prep: Charge a vial with Aryl Bromide (1.0 equiv), Spiro-amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Catalyst: Add BrettPhos Pd G4 (0.02 - 0.05 equiv). Note: Using the precatalyst ensures a 1:1 Pd:Ligand ratio and rapid initiation.
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M).
-
Reaction: Seal and heat to 100°C for 2-12 hours.
-
Workup: Filter through Celite. Silica gel chromatography.[3]
Mechanistic Visualization (DOT)
Figure 2: The Catalytic Cycle. The red node highlights the critical steric bottleneck where spiro-amines struggle to coordinate. BrettPhos opens this gate.
Module 3: Late-Stage C-H Functionalization
User Issue: “I need to add polarity to the spiro-ring, but I don't want to rebuild the scaffold from scratch.”
Diagnostic
The spiro-ring is aliphatic and unactivated. Traditional oxidation (e.g., KMnO4) will destroy the lactam or over-oxidize.
The Solution: Directed C-H Activation
Utilize the amide (lactam) nitrogen as a Directing Group (DG).
-
Method A: Palladium-Catalyzed
-Arylation. If the lactam N-H is free, install a removable DG (like 8-aminoquinoline) to direct Pd to the -carbon (the spiro ring carbon adjacent to the carbonyl). -
Method B: Iron/Manganese Catalyzed Oxidation. For adding hydroxyl groups to remote carbons in the spiro-cage (White’s Catalyst approach).
Protocol: Directed C-H Arylation (Pd-Catalyzed)
Requires a bidentate directing group on the Lactam Nitrogen.
-
DG Installation: Condense spiro-lactam with 8-aminoquinoline (if essentially an amide) or use a transient DG strategy if applicable.
-
Reaction:
-
Substrate (1.0 equiv)
-
Aryl Iodide (2.0 equiv)
-
Pd(OAc)2 (10 mol%)
-
AgOAc (2.0 equiv) - Crucial for halide abstraction.
-
Solvent: t-Amyl alcohol (100°C).
-
-
Outcome: This installs an aryl group specifically at the
-position of the spiro ring, utilizing the geometry of the lactam to direct the metal.
References
-
Ghosez’s Reagent Application: Due-Hansen, M. E., et al.[1][4] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][4][5][6] Organic & Biomolecular Chemistry, 2016, 14, 430-433.[6] Link
-
Buchwald-Hartwig Ligand Selection: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. Link
-
Grignard-Isocyanate Coupling (The "Nuclear Option"): Schaefer, G., et al. "The Synthesis of Sterically Hindered Amides." Chimia, 2011, 65(12), 925-927. Link
-
Spiro-Lactam Synthesis & Challenges: Carreira, E. M., & Fessard, T. C. "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews, 2014, 114(16), 8257–8322. Link
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
Optimizing reaction conditions for fluorinated spiro-ring formation
Ticket System Status: ONLINE Operator: Senior Application Scientist (Dr. X) Topic: Optimization of Reaction Conditions for Fluorinated Spiro-Ring Formation[1]
Introduction: The "Flatland" Escape
Welcome to the technical support hub. You are likely here because you are trying to escape "flatland" in your drug discovery program by installing a spirocyclic core, while simultaneously modulating pKa and metabolic stability with fluorine.
This is a high-reward, high-risk synthetic challenge. Fluorinated spiro-cyclization combines the steric crowding of quaternary center formation with the electronic deactivation and distinct reactivity of fluorine.
Below are the three most common "Failure Modes" reported by our users, accompanied by diagnostic workflows and validated solutions.
Module 1: The "Beta-Elimination" Trap (Transition Metal Catalysis)
User Scenario: “I’m using a Palladium catalyst to close my spiro-ring. The starting material is consumed, but I’m isolating a diene or an eliminated byproduct instead of the fluorinated spirocycle.”
Root Cause Analysis
In Pd-catalyzed cross-coupling or cyclization, if a fluorine atom is located
Troubleshooting Protocol
Step 1: Switch the Oxidation State (The Ritter Protocol) Standard Pd(0)/Pd(II) cycles are prone to elimination. You must access high-valent Pd(IV) intermediates, which favor reductive elimination (C-C or C-F bond formation) over $\beta-elimination.
-
Action: Add a strong oxidant if your mechanism allows (e.g., Selectfluor or PhI(OAc)2).
-
Reference: See Ritter et al.[2] for high-valent Pd(IV) fluorination strategies [1].
Step 2: Ligand Geometry Optimization If you must stay in Pd(II), you need a ligand that physically prevents the M-F-C coplanarity required for elimination.
-
Action: Switch to rigid bidentate ligands with wide bite angles (e.g., Xantphos) or bulky biaryl phosphines (e.g., BrettPhos).
Step 3: The "Fluorine-Free" Precursor Strategy Don't cyclize onto the fluorine. Cyclize the ring first, then fluorinate.
-
Alternative: Use a gem-difluoroalkene as a radical acceptor (See Module 2).
Diagnostic Workflow: Metal-Catalyzed Failure
Caption: Decision tree for troubleshooting beta-fluoride elimination in transition metal catalysis.
Module 2: Radical-Mediated gem-Difluoro Spirocyclization
User Scenario: “I am using a photoredox catalyst to cyclize onto a gem-difluoroalkene. The reaction stalls at 20% conversion, or I get hydro-defluorination.”
The "HFIP Effect" (Critical)
This is the single most impactful variable. Fluorinated substrates often suffer from poor solubility or high activation barriers. Hexafluoroisopropanol (HFIP) is not just a solvent here; it is a catalyst booster .
-
Mechanism: HFIP forms strong H-bond networks with the radical intermediate or the leaving group, stabilizing the transition state and preventing side reactions like hydrogen atom transfer (HAT) from the solvent [2].
Optimization Table: Solvent & Reagent Screen
| Variable | Standard Condition | Optimized Condition | Why? |
| Solvent | MeCN or DMF | HFIP or TFE | HFIP activates the alkene via H-bonding and stabilizes radical intermediates. |
| Radical Source | Alkyl Halide | Anhydrides (CDFAA) | Chlorodifluoroacetic anhydride (CDFAA) allows "switchable" synthesis of lactones/lactams [3].[3][4] |
| Concentration | 0.1 M | 0.02 - 0.05 M | Dilution favors intramolecular spiro-cyclization over intermolecular polymerization. |
| Light Source | White LED | Blue (440-460 nm) | Match the |
Protocol: The "Switchable" CDFAA Method
For generating gem-difluoro spiro-lactams or lactones:
-
Reagents: Substrate (alkene-tethered nucleophile), CDFAA (2.0 equiv), Photocatalyst (1-2 mol%).
-
Solvent: Dry MeCN (for lactones) or Acetone (for lactams). Note: HFIP is used if the cyclization is difficult.
-
Irradiation: Blue LED, fan cooling (maintain <35°C).
-
Monitoring: 19F NMR is superior to TLC. Look for the shift from vinylic fluorine (-90 ppm) to saturated CF2 (-100 to -120 ppm).
Module 3: Stereochemical Control in 3D Space
User Scenario: “I made the spiro-ring, but I have a 1:1 mixture of diastereomers (dr). Separation is impossible.”
The "Conformational Lock" Strategy
Spiro-cyclization diastereoselectivity is dictated by the transition state conformation of the tether.
FAQ: How do I improve dr?
-
Temperature Drop: Radical cyclizations often have low barriers. Lowering T (e.g., -20°C to 0°C) generally improves dr but requires a stronger radical initiator or longer irradiation times.
-
The "Thorpe-Ingold" Effect: Introduce bulky groups (gem-dimethyl) on the tether. This restricts conformational freedom, forcing the substrate into a reactive conformation that often favors one diastereomer [4].
-
Protecting Group Switch: If your tether contains a nitrogen, switch from a small group (e.g., Acetyl) to a bulky, electron-withdrawing group (e.g., Boc, Ts, or Tfa). The rotameric population of the amide/carbamate heavily influences the cyclization trajectory.
Diagram: Stereoselectivity Workflow
Caption: Three pillars of stereocontrol in spiro-ring formation.
Analytical Troubleshooting (FAQ)
Q: My 19F NMR shows complex multiplets. Is my product impure?
-
A: Not necessarily. Spiro-centers create chiral environments. The two fluorine atoms in a gem-difluoro group are diastereotopic . They will split each other (
Hz), appearing as two doublets (or doublets of multiplets).-
Action: Run {1H}-decoupled 19F NMR to simplify the spectrum.
-
Q: The reaction works on 50mg but fails on 5g. Why?
-
A: Photoredox reactions are photon-limited. According to the Beer-Lambert law, light penetration drops drastically in large vessels.
-
Action: Use a Flow Reactor for scale-up. This maintains a high surface-area-to-volume ratio, ensuring uniform irradiation [3].
-
References
-
Mazzotti, A. R., et al. (2013).[2][5] "Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives." Journal of the American Chemical Society. Link
-
Colomer, I., et al. (2017). "Hexafluoroisopropanol as a highly versatile solvent."[6] Chemical Reviews. Link
-
Giri, R., et al. (2022).[3] "Photoredox Activation of Anhydrides for the Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds." Angewandte Chemie International Edition. Link
-
Overman, L. E., et al. (2006). "Diastereoselection in the Formation of Spirocyclic Oxindoles." Journal of Organic Chemistry. Link
Sources
- 1. Hexafluoroisopropanol-Mediated Cascade Cyclization for Construction of α‑Amino-γ-spirolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Photoredox Activation of Anhydrides for the Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. scispace.com [scispace.com]
Technical Support Center: Fluorinated Spirocyclic Amines
Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket: #F-SPIRO-SOL-001
Welcome to the Advanced Support Hub.
I am Dr. Aris, your Senior Application Scientist. You are likely here because you have encountered the "Spiro Paradox." You selected a spirocyclic scaffold to "escape flatland" and improve physicochemical properties (
This guide addresses the specific solubility behavior of fluorinated spirocyclic amines . Unlike standard heterocycles, these scaffolds exhibit unique pKa shifts and lipophilic vectors that require tailored handling protocols.
Part 1: The Diagnostic Hub (Root Cause Analysis)
Q1: I chose a spirocyclic amine specifically to improve solubility over a flat aromatic. Why is it precipitating in aqueous buffer (pH 7.4)?
Diagnosis: You are likely a victim of the "Fluorine pKa Tax."
While spirocyclization disrupts crystal packing (lattice energy), the introduction of fluorine—specifically at the
-
The Mechanism: A standard secondary amine (e.g., piperidine) has a pKa of ~11.0. It is fully protonated (cationic) and soluble at pH 7.4.
-
The Shift: Adding a
group adjacent to the nitrogen can drop the pKa by 3–5 units. If your fluorinated spiro-amine has a pKa of 6.0–6.5, it exists primarily as a neutral, lipophilic free base at physiological pH (7.4). Neutral lipophiles precipitate.
Solution:
-
Measure pKa early: Do not assume basicity.
-
Formulate at pH < pKa - 2: For a pKa 6.0 amine, you need pH 4.0 to keep it solubilized as a cation.
Q2: My compound "oils out" instead of crystallizing during salt formation. What is happening?
Diagnosis: Incomplete protonation or "Grease Ball" aggregation. Because the basicity is lowered by fluorine, standard weak acids (e.g., fumaric acid, tartaric acid) may fail to fully protonate the amine, leading to a gummy mixture of free base and half-salt. Furthermore, fluorinated spirocycles often act as "surfactants," forming amorphous oils in semi-polar solvents like diethyl ether.
Solution:
-
Switch to Strong Acids (pKa < 1): HCl, Methanesulfonic acid (MsOH), or p-Toluenesulfonic acid (TsOH).
-
Avoid ether antisolvents. Use Heptane/IPAc (Isopropyl Acetate) systems.
Part 2: Experimental Protocols
Protocol A: The "pKa-Matched" Salt Screening Workflow
Standard salt screens often fail for these scaffolds. Use this modified protocol for weak fluorinated bases.
Objective: Isolate a crystalline solid for a fluorinated amine with predicted pKa < 7.0.
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve 50 mg free base in Isopropyl Acetate (IPAc) or TBME . Avoid DCM (solubilizes salts too well). |
| 2 | Acid Selection | Select counterions with pKa < 1.0: HCl (4M in Dioxane) , MsOH , or H2SO4 . Skip weak acids like citrate. |
| 3 | Addition | Add 1.05 eq of acid dropwise at 50°C (hot), not room temp. |
| 4 | Cooling | Cool slowly to 20°C at a rate of 10°C/hour. |
| 5 | Troubleshooting | If oil forms: Re-heat to 50°C and add 10% volume of Acetonitrile . This breaks fluorophilic aggregation. |
Protocol B: Bio-Assay Formulation (DMSO Stock Management)
Preventing "crash-out" when diluting DMSO stocks into aqueous media.
-
Prepare Stock: Dissolve compound in DMSO-d6 (anhydrous).
-
Check Integrity: Run a quick 19F-NMR.
-
Sharp Peak: True solution.
-
Broad Hump: Aggregation/Micelle formation (common with long fluoroalkyl chains).
-
-
Dilution Step:
-
Do NOT add water directly to DMSO stock.
-
DO add the DMSO stock into a pre-mixed buffer containing 20% Cyclodextrin (HP-
-CD) or 0.1% Tween-80 . -
Why? The cyclodextrin cavity encapsulates the fluorinated spiro-core, preventing immediate precipitation upon contact with water.
-
Part 3: Visualization & Logic
Diagram 1: The Solubility Decision Tree
Use this logic flow to determine the correct handling of your scaffold.
Caption: Troubleshooting logic for fluorinated spirocyclic amines. Note the critical split based on pKa shifts caused by fluorine substitution.
Diagram 2: The "Fluorine pKa Tax" Mechanism
Visualizing why your amine is no longer basic.
Caption: The inductive electron withdrawal of fluorine lowers amine basicity, rendering the molecule neutral (and insoluble) at physiological pH.
Part 4: Data & Comparative Analysis
The following table highlights the dramatic shift in physicochemical properties when modifying a standard spirocyclic scaffold with fluorine.
Table 1: Impact of Fluorination on Spirocyclic Amine Properties
| Scaffold Type | Position of F | Approx. pKa (Amine) | Aqueous Solubility (pH 7.4) | Recommended Salt Form |
| Parent Spirocycle | None | 9.5 - 10.5 | High (Cationic) | Fumarate / Succinate |
| Adjacent to N | 5.5 - 6.8 | Low (Neutral) | Mesylate / HCl | |
| 2 carbons from N | 7.5 - 8.5 | Moderate | Tartrate / HCl | |
| Trifluoromethyl | Distal | 8.0 - 9.0 | Low (High LogP) | Tosylate |
Critical Note: If your pKa is < 6.0, avoid Fumarate salts.[1] Fumaric acid (pKa ~3.0) is not strong enough to drive the equilibrium fully to the salt form for such weak bases, resulting in disproportionation (oiling out).
References
-
SpiroChem.Spirocyclic Scaffolds in Medicinal Chemistry. (Discusses the
advantage and handling of spiro-cores). -
Hiesinger, K., et al. (2021).[2] Spirocyclic Scaffolds in Medicinal Chemistry.[3][4] Journal of Medicinal Chemistry.[3] (Comprehensive review on physicochemical properties).
-
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. (Seminal paper on inductive effects of F on pKa).
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[5][6][7][8][9] Chemical Society Reviews. (Explains the metabolic stability vs. lipophilicity trade-off).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
Controlling regioselectivity in spiro[4.5]decane synthesis
Technical Support Center: Advanced Regiocontrol in Spiro[4.5]decane Synthesis
Ticket ID: SPD-45-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Synthetic Methodology Division
Introduction: defining the Regioselectivity Challenge
Welcome to the Technical Support Center. You are likely here because your spiro[4.5]decane synthesis—a scaffold critical for sesquiterpenes like acorane and hinesol—is yielding an inseparable mixture of regioisomers or failing to close the ring at the desired carbon.
The spiro[4.5]decane system presents a unique regiochemical friction point: the steric clash between the forming quaternary center and the adjacent ring residues often overrides thermodynamic preferences, leading to kinetic traps. This guide troubleshoots these issues across three dominant methodologies: Transition Metal Catalysis , Radical Cyclization , and Acid-Mediated Rearrangement .
Module A: Transition Metal Catalysis (Palladium)
User Issue: “I am using a Pd-catalyzed [3+2] or [4+2] annulation. I am getting the spirocycle, but the double bond is migrating, or the coupling is occurring at the wrong terminus of the allyl system.”
Root Cause Analysis: In Pd-catalyzed spiroannulations (e.g., using vinyl cyclopropanes or trimethylenemethane donors), regioselectivity is dictated by the bite angle of the ligand and the electronic bias of the Pd-allyl intermediate. A "loose" ligand allows the intermediate to equilibrate to the thermodynamic (more substituted) alkene product, often destroying the desired regiochemistry.
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| Isomer Migration | Switch Ligand Class: Move from monodentate phosphines ( | |
| Wrong C-C Bond | Nucleophilic attack occurring at the wrong terminus of the | Electronic Tuning: If the nucleophile attacks the more substituted carbon (unwanted), use an electron-deficient ligand (e.g., phosphites or fluorinated phosphines) to increase electrophilicity at the distal position. |
| Low Yield | Catalyst poisoning by substrate heteroatoms. | Add Additive: Introduce 10-20 mol% of a halide source (e.g., TBAI). Halides stabilize the Pd(0) resting state and prevent aggregation. |
Mechanism Visualization (Graphviz):
Figure 1: Ligand influence on Pd-catalyzed spirocyclization regioselectivity. Fast reductive elimination preserves the kinetic regioisomer.
Module B: Radical Cyclization (Mn(OAc)₃)
User Issue: “My Mn(III)-mediated cyclization is producing oligomers instead of the spiro-ring, or I am getting endo-cyclization when I need exo.”
Root Cause Analysis: Manganese(III) acetate mediated oxidative free-radical cyclization is a robust method for spiro[4.5]decanes. The reaction fails when the radical lifetime is too long (leading to polymerization) or when the conformational constraint favors the 6-endo-trig pathway over the desired 5-exo-trig (or vice versa).
Protocol: Mn(OAc)₃ Mediated Spirocyclization Standard Operating Procedure (SOP-Mn-04)
-
Reagent Prep: Degas Glacial Acetic Acid (AcOH) for 30 mins. Oxygen is a radical quencher and will ruin the chain propagation.
-
Substrate: Dissolve the
-keto ester or malonate precursor (1.0 equiv) in the degassed AcOH. -
Oxidant: Add Mn(OAc)₃·2H₂O (2.2 equiv). Note: If the reaction is sluggish, add Cu(OAc)₂ (0.5 equiv) as a co-oxidant to accelerate the final oxidation step and prevent polymerization.
-
Temperature: Heat to 80°C . Do not reflux unless necessary; higher temps promote solvent trapping over cyclization.
-
Quenching: The reaction is complete when the brown Mn(III) suspension turns to a clear/pale Mn(II) solution.
Regiocontrol Matrix:
| Variable | Adjustment for Regiocontrol |
| Ring Size | Baldwin's Rules: 5-exo-trig is generally favored over 6-endo-trig. To force 6-endo (if creating the 6-membered ring of the spiro system), place a substituent on the internal alkene carbon to sterically disfavor the exo approach. |
| Solvent | Ethanol vs. AcOH: If H-abstraction is competing with cyclization (loss of regiocontrol), switch to pure AcOH or Trifluoroethanol (TFE). TFE stabilizes the radical cation character, promoting cyclization. |
| Concentration | High Dilution: Run at 0.01 M to favor intramolecular spirocyclization over intermolecular oligomerization. |
Module C: Acid-Mediated Rearrangement
User Issue: “I am using a pinacol-type rearrangement to form the spiro center. The cation is migrating to the wrong carbon.”
Root Cause Analysis: In cationic spiroannulations, the "migratory aptitude" of the substituents determines the product. If the cation is long-lived, 1,2-hydride shifts will scramble the regiochemistry.
The "Silicon Switch" Solution:
To enforce absolute regiocontrol, utilize the
-
Place a Trimethylsilyl (TMS) group
to the desired carbocation site. -
Upon ionization, the C-Si bond hyperconjugatively stabilizes the cation (vertical stabilization).
-
The elimination of the silyl group is faster than hydride shifts, locking the double bond position exactly where the silicon was attached.
Comparison of Lewis Acids for Spiro-Diels-Alder: Data derived from spiro-dienophile cycloadditions (e.g., Trost et al., 2021).
| Lewis Acid | Hard/Soft | Regioselectivity (rr) | Notes |
| Hard | 60:40 | Often too reactive; causes polymerization. | |
| Hard | 85:15 | Good for oxygenated dienophiles; prone to hydrolysis. | |
| Medium | >95:5 | Recommended. Excellent balance of reactivity and chelation control. | |
| Soft | 70:30 | Useful only for acid-sensitive substrates. |
Troubleshooting Decision Tree
Use this flow to select the correct corrective action for your specific failure mode.
Figure 2: Diagnostic workflow for spiro[4.5]decane regioselectivity failures.
References
-
Trost, B. M., et al. (2021).[1] "Regiodivergent Synthesis of Spirocyclic Compounds through Pd‐Catalyzed Regio‐ and Enantioselective [3+2] Spiroannulation." Angewandte Chemie International Edition.
-
Yoon, H., et al. (2017).[2] "Palladium‐Catalyzed Spirocyclization through C−H Activation and Regioselective Alkyne Insertion." Angewandte Chemie International Edition.
-
Snider, B. B. (2014). "Manganese(III) Acetate in Organic Synthesis: A Review of the Past Decade." Semantic Scholar / Review.
-
Inui, M., et al. (2007).[3] "Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization." Organic Letters.
-
BenchChem Technical Support. (2025). "Troubleshooting Spiro[4.5]dec-9-en-7-one decomposition pathways." BenchChem Knowledge Base.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Palladium‐Catalyzed Spirocyclization through C−H Activation and Regioselective Alkyne Insertion / Angewandte Chemie International Edition, 2017 [sci-hub.box]
- 3. Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling Volatile Fluorinated Intermediates in Spiro Synthesis
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Volatile Fluorinated Spiro-Scaffolds & Precursors Ticket ID: F-SPIRO-VOL-001
Executive Summary: The "Fluorine Volatility Paradox"
User Query: "Why am I losing yield when synthesizing fluorinated spirocycles, even though the molecular weight suggests the product should be stable?"
Technical Insight:
In spiro synthesis, particularly when introducing trifluoromethyl (
This results in fluorinated intermediates—especially strained spiro-systems like spiro[3.3]heptanes or spiro[2.3]hexanes—having anomalously high vapor pressures. Standard workup protocols (high-vacuum drying, rotary evaporation at
This guide provides self-validating protocols to manage these "fugitive" intermediates.
Troubleshooting Guides & Protocols
Issue A: "My fluorinated starting material evaporates before the reaction starts."
Context: You are using reagents like octafluorocyclopentene (OFCP), hexafluoroacetone, or volatile fluorinated alkenes for [2+2] cycloadditions.
Diagnosis: Low-boiling fluorinated building blocks often have boiling points near or below ambient temperature. Opening the vessel or standard inert gas purging can strip the reagent.
Protocol: The "Cold-Finger" Addition & MOF Encapsulation
-
Step 1: Reagent State Check.
-
Step 2: The Cryogenic Trap Setup.
-
Do not weigh volatile liquids in open beakers.
-
Tare a septum-capped vial containing the reaction solvent.
-
Inject the volatile fluoro-reagent through the septum. Weigh the entire assembly to determine the added mass.
-
-
Step 3: Reactor Pressurization.
-
Perform reactions in pressure-rated tubes (thick-walled glass or Hastelloy), even for ambient temperature reactions, to maintain the partial pressure of the fluorinated species.
-
Issue B: "I lost 80% of my intermediate during rotary evaporation."
Context: You synthesized a key intermediate (e.g., a fluorinated spiro-ketone or epoxide) and concentrated the solvent. The flask is now empty or contains only trace residue.
Diagnosis: The intermediate formed an azeotrope with the solvent or simply sublimed/evaporated under vacuum.
Protocol: The "Telescoping" (Solution-Phase Transfer) Method Do not isolate volatile intermediates. Instead, use a "telescoping" process where the crude solution is carried directly into the next step.
Workflow:
-
Solvent Switch (Optional): If Step 2 requires a different solvent (e.g., changing from DCM to DMF), add the high-boiling solvent (DMF) before removing the low-boiling one.
-
Controlled Concentration: Evaporate the low-boiler only until the volume matches the added high-boiler volume.
-
Validation: Check
NMR of the distillate (the solvent trap). If you see product peaks, stop immediately.
Data Table: Boiling Point Anomalies in Fluorinated Spiro-Precursors
| Scaffold Type | H-Analog BP ( | F-Analog BP ( | Volatility Risk |
| Cyclobutanone | ~99 | ~45 (Perfluorinated) | CRITICAL |
| Oxetane | 48 | < 20 (2,2-Difluoro) | EXTREME |
| Spiro[3.3]heptane | 140 | ~105 (Fluorinated) | HIGH |
| Cyclopentene | 44 | 27 (Octafluoro) | EXTREME |
Issue C: "The spirocyclization cascade failed/stalled."
Context: Attempting to form the spiro-junction using a fluorinated precursor (e.g., OFCP) and a peptide or amine nucleophile.[3]
Diagnosis: Fluorine acts as an electron-withdrawing group (EWG), deactivating nucleophilic attack at adjacent carbons unless specific activation (e.g., vinylic substitution) is targeted. Conversely, steric strain in spiro-formation combined with fluorine's electrostatic repulsion can halt the reaction.
Protocol: The "Molecular Origami" Cascade Leverage the reactivity of C-F bonds to trigger cascades rather than stepwise substitution.[4]
-
Activation: Use a mild base (e.g.,
) to trigger HF elimination if using hydrofluorocarbon precursors. -
One-Pot Execution: As demonstrated by the Gilmour group, fluorinated substrates can undergo "molecular origami"—sequential folding/reaction steps in a single pot without isolation [2].[4]
-
Checkpoint: Monitor reaction progress via
NMR. The shift in chemical shift (e.g., from -60 ppm to -110 ppm spiro-center) is the only reliable indicator.
Visualizing the Workflow
The following diagram illustrates the decision logic for handling volatile fluorinated intermediates, specifically distinguishing between isolation and telescoping pathways.
Caption: Decision matrix for processing fluorinated intermediates. The "Red Path" indicates the telescoping protocol required to prevent yield loss due to volatility.
Frequently Asked Questions (FAQ)
Q: Can I use high-vacuum to dry my fluorinated spiro-amine salt? A: Proceed with extreme caution. Even salts of fluorinated amines can sublime. It is safer to dry them under a stream of nitrogen or argon at ambient pressure, or lyophilize from water/dioxane if water-soluble.
Q: Why does my
-
Troubleshooting: Run the NMR at elevated temperature (
) or low temperature ( ) to sharpen the signals by reaching the fast or slow exchange limit.
Q: Are there specific safety hazards for fluorinated spiro-epoxides? A: Yes. Low molecular weight fluorinated epoxides are potential alkylating agents and can be potent sensitizers. Furthermore, if they are volatile, they pose an inhalation hazard that standard fume hoods might not fully mitigate if the sash is too high. Always handle in a closed system.
References
-
Keasler, K. T., et al. (2023).[5] "Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks." Science, 381(6665), 1455-1461.
-
Häfliger, J., & Ruyet, L. (2023). "Chemists develop reaction cascade to produce fluorinated molecules."[3][4] Nature Communications / University of Münster Press Release.[4]
-
Luo, Z., et al. (2023). "Cascade Synthesis of Fluorinated Spiroheterocyclic Scaffolding for Peptidic Macrobicycles." Journal of the American Chemical Society, 145(29), 15888-15895.
-
Takahashi, D., et al. (2016). "Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries Using Design of Experiment." Chemical and Pharmaceutical Bulletin, 64(7), 1043-1046.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemists develop reaction cascade to produce fluorinated molecules [uni-muenster.de]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
HRMS Analysis of Fluorinated 2-Azaspiro[4.5]decan-3-one: A Comparative Technical Guide
Executive Summary
This guide provides a technical analysis of fluorinated 2-azaspiro[4.5]decan-3-one , a critical pharmacophore often utilized to constrain peptide conformation or block metabolic soft spots in drug candidates (e.g., Gabapentin analogs, ion channel modulators).
While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural certification, it lacks the sensitivity required for DMPK (Drug Metabolism and Pharmacokinetics) and trace impurity profiling. This guide demonstrates that High-Resolution Mass Spectrometry (HRMS) —specifically using Q-TOF or Orbitrap platforms—outperforms orthogonal techniques in sensitivity and complex matrix analysis, provided that specific fragmentation pathways (e.g., HF elimination) are monitored.
Technical Context: The Spirocyclic Scaffold
The 2-azaspiro[4.5]decan-3-one scaffold consists of a piperidine-like lactam fused at a spiro-quaternary carbon to a cyclohexane ring.
-
Chemical Formula (Fluorinated):
-
Monoisotopic Mass: ~171.1060 Da (Calculated)
-
Key Structural Feature: The spiro-junction (
) creates a rigid orthogonal orientation, improving target selectivity but complicating fragmentation analysis due to the stability of the quaternary center.
Why Fluorination?
Fluorine is typically introduced to the cyclohexane ring (positions 6-10) to block Cytochrome P450 oxidation or modulate lipophilicity (
Comparative Analysis: HRMS vs. Alternatives
The following table contrasts HRMS against Triple Quadrupole (QqQ) MS and qNMR for the analysis of fluorinated spiro-lactams.
| Feature | HRMS (Orbitrap/Q-TOF) | QqQ (Triple Quad) | qNMR (600 MHz) |
| Primary Utility | Structure Elucidation, MetID, Unknown Impurities | Routine Quantitation (Targeted) | Reference Standard Purity, Stereochemistry |
| Sensitivity | High (pg/mL range) | Very High (fg/mL range) | Low (mg/mL required) |
| Resolution | > 30,000 FWHM (Distinguishes | Unit Resolution (Cannot distinguish isobars) | Atomic Resolution (Stereo-specific) |
| Throughput | High (Coupled with UHPLC) | High | Low |
| Specificity | Excellent (Exact mass + MS/MS fingerprints) | Good (MRM transitions only) | Superior (For regio-isomers) |
Expert Insight: The "Mass Defect" Advantage
Fluorine has a unique mass defect. A substitution of
-
HRMS detects this exact shift with <5 ppm error, confirming the presence of fluorine instantly.
-
Low-Res MS may confuse oxidative metabolites (+16 Da) or hydration (+18 Da) with fluorination if the chromatography is not perfectly resolved.
Experimental Protocol: HRMS Workflow
This protocol is designed for the detection of the fluorinated scaffold in plasma or reaction mixtures.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma/reaction mixture to a 1.5 mL tube.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Reasoning: Acidified ACN ensures the lactam remains in solution while precipitating proteins.
-
-
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.
-
Supernatant: Transfer 100 µL to an LC vial.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Note: The T3 column is chosen to retain the polar lactam moiety.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .[1]
-
Mechanism:[2] Protonation occurs readily on the amide nitrogen or carbonyl oxygen of the lactam ring
.
-
Analytical Workflow Diagram
Figure 1: Step-by-step analytical workflow for analyzing fluorinated spiro-lactams.
Deep Dive: Fragmentation & Structural Elucidation
Understanding the fragmentation is the key to distinguishing the fluorinated scaffold from metabolic byproducts.
Primary Fragmentation Pathway
Upon Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the protonated precursor
-
Neutral Loss of HF (20.006 Da):
-
Observation: A dominant peak at
. -
Mechanism:[2] If the fluorine is on the cyclohexane ring, E2-type elimination is favored, creating a double bond in the carbocycle. This is the diagnostic transition for fluorinated aliphatic rings.
-
-
Lactam Ring Opening & CO Loss (28.000 Da):
-
Observation: Loss of Carbon Monoxide (CO) is characteristic of cyclic amides (lactams).
-
Sequence: This often occurs after or in competition with HF loss.
-
-
Spiro-Scaffold Cleavage:
-
High-energy collisions may cleave the spiro-junction, generating alkyl fragments characteristic of the cyclohexane ring.
-
Fragmentation Logic Diagram
Figure 2: Competing fragmentation pathways. The loss of HF (20 Da) is the primary diagnostic for verifying the integrity of the fluorinated cyclohexane ring.
Case Study: Impurity Profiling in Synthesis
Scenario: During the synthesis of a fluorinated Gabapentin analog, a batch shows a 0.5% impurity peak by HPLC-UV.
-
Hypothesis: Is it the non-fluorinated starting material or a defluorinated byproduct?
HRMS Investigation:
-
Impurity Peak: m/z 154.1220.
-
Target Molecule: m/z 172.1126.
-
Analysis:
-
The mass difference is 17.9906 Da.
-
This corresponds exactly to the mass difference between
(19) and (1). -
Validation: qNMR would require isolating mg quantities of this impurity to confirm. HRMS identified it directly from the mixture.
-
References
-
Kuz'mina, N. E., et al. (2021).[3] "Development and Validation of 2-Azaspiro[4.5]decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy." Molecules, 26(6), 1656.[4]
- Context: Establishes the baseline for analyzing this specific spiro-lactam scaffold using NMR and highlights the toxicity/impurity profile.
-
Holčapek, M., et al. (2012). "Mass Spectrometry in the Analysis of Fluorinated Compounds." Journal of Mass Spectrometry, 47(10).
- Context: Authoritative review on the fragmentation behavior of fluorinated small molecules, specifically the prevalence of HF elimin
- Gross, J. H. (2017). "Mass Spectrometry: A Textbook." Springer International Publishing.
-
Zheng, S., & Tice, C. M. (2016).[5] "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters, 26(19).
- Context: Discusses the physicochemical properties of spirocycles and the rationale for their use in drug design, supporting the "Technical Context" section.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bldpharm.com [bldpharm.com]
A Comparative Analysis of the Acidity of 8,8-Difluoro-2-azaspiro[4.5]decan-3-one and Gabapentin Lactam
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the acid dissociation constant (pKa) stands as a critical physicochemical parameter, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. The degree of ionization at physiological pH affects solubility, membrane permeability, and target binding, making pKa a key consideration in drug design and development. This guide provides an in-depth comparison of the predicted acidity of two structurally related lactams: Gabapentin lactam (2-azaspiro[4.5]decan-3-one) and its fluorinated analogue, 8,8-Difluoro-2-azaspiro[4.5]decan-3-one.
The Molecules at a Glance: Structure and Function
Gabapentin Lactam (2-Azaspiro[4.5]decan-3-one) is the cyclic amide and a known impurity of Gabapentin, an anticonvulsant and analgesic drug.[1][2] Its spirocyclic structure, featuring a pyrrolidinone ring fused to a cyclohexane ring at a single carbon, is a key feature.
8,8-Difluoro-2-azaspiro[4.5]decan-3-one is a hypothetical analogue of Gabapentin lactam, where the two hydrogen atoms on the 8-position of the cyclohexane ring are replaced by fluorine atoms. This substitution is of significant interest in medicinal chemistry as fluorine can modulate a molecule's metabolic stability, lipophilicity, and, pertinently, its acidity.[3][4]
The Core of the Matter: Understanding Lactam Acidity
The acidity of a lactam is determined by the stability of the corresponding conjugate base (the lactamate anion) formed upon deprotonation of the N-H bond. Amides, including lactams, are significantly less basic and more acidic than their amine counterparts.[5][6] This is due to the resonance delocalization of the nitrogen lone pair onto the adjacent carbonyl group. This delocalization makes the lone pair less available to accept a proton and stabilizes the negative charge that develops on the nitrogen upon deprotonation of the N-H bond.[3][4] Generally, simple acyclic amides have pKa values in the range of 15-18, indicating they are very weak acids.[4]
Comparative pKa Analysis: The Inductive Power of Fluorine
The introduction of two fluorine atoms at the 8-position of the spirocyclic system in 8,8-Difluoro-2-azaspiro[4.5]decan-3-one is predicted to have a significant acidifying effect. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) can be transmitted through the carbon skeleton. This effect stabilizes the negative charge of the conjugate base, thereby increasing the acidity of the N-H bond and lowering the pKa.
Studies on other fluorinated amides and related compounds have consistently demonstrated this pKa-lowering effect.[3][4] The magnitude of this effect depends on the number of fluorine atoms and their proximity to the acidic proton. For 8,8-Difluoro-2-azaspiro[4.5]decan-3-one, the gem-difluoro group is four bonds away from the acidic nitrogen. While the inductive effect weakens with distance, the presence of two fluorine atoms is expected to result in a noticeable increase in acidity compared to the non-fluorinated parent compound.
Table 1: Predicted and Estimated pKa Values
| Compound | Predicted/Estimated pKa |
| Gabapentin lactam | ~16.4[6][7] |
| 8,8-Difluoro-2-azaspiro[4.5]decan-3-one | < 16.4 (Estimated) |
The precise pKa of the difluorinated compound remains to be determined experimentally or through high-level computational studies. However, based on the established principles of physical organic chemistry, it can be confidently predicted to be lower than that of Gabapentin lactam.
Proposed Synthetic Pathways
A robust comparison necessitates an understanding of how these molecules can be synthesized. While the synthesis of Gabapentin lactam is well-documented, a specific route to its difluorinated analogue has not been reported. Below, we outline the established synthesis for Gabapentin lactam and a plausible, proposed route for 8,8-Difluoro-2-azaspiro[4.5]decan-3-one.
Synthesis of Gabapentin Lactam
Gabapentin lactam is often formed as a byproduct during the synthesis or degradation of Gabapentin.[2] A common synthetic route involves the intramolecular cyclization of a Gabapentin precursor.
Proposed Synthesis of 8,8-Difluoro-2-azaspiro[4.5]decan-3-one
A hypothetical synthetic route to 8,8-Difluoro-2-azaspiro[4.5]decan-3-one could commence with the synthesis of the key intermediate, 8,8-difluorocyclohexanone. This can be achieved through electrophilic fluorination of a suitable cyclohexanone precursor.[8][9] The resulting difluorinated ketone can then be converted to the desired spirocyclic lactam through established methods such as the Beckmann or Schmidt rearrangement.[10]
Caption: Proposed synthetic pathway for 8,8-Difluoro-2-azaspiro[4.5]decan-3-one.
Experimental and Computational Methodologies for pKa Determination
To validate the predicted pKa values and quantify the effect of fluorination, a combination of experimental and computational methods would be employed.
Experimental Protocols
1. Potentiometric Titration: This is a classic and highly accurate method for pKa determination.
-
Protocol:
-
Dissolve a precisely weighed amount of the lactam in a suitable solvent (e.g., a co-solvent system like methanol/water for sparingly soluble compounds).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Record the pH after each addition, ensuring equilibrium is reached.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
-
2. UV-Vis Spectrophotometry: This method is particularly useful for compounds with a chromophore near the ionizable group and can be used for less soluble compounds at lower concentrations.
-
Protocol:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare solutions of the lactam in each buffer, maintaining a constant lactam concentration.
-
Record the UV-Vis spectrum for each solution.
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at these wavelengths against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
-
Caption: Integrated workflow for pKa determination.
Computational Approaches
Computational chemistry offers powerful tools for predicting pKa values, especially for novel or hypothetical compounds.
1. Density Functional Theory (DFT) Calculations: These first-principles methods can provide accurate pKa predictions by calculating the free energy change of the deprotonation reaction. Various software packages like Gaussian, Schrödinger's Jaguar, or open-source alternatives can be used.
2. Quantitative Structure-Property Relationship (QSPR) and Machine Learning Models: Software such as ACD/Labs Percepta and ChemAxon's Marvin rely on large databases of experimental pKa values to train algorithms that predict the pKa of new molecules based on their structure. These methods are often very fast and can provide good estimates, particularly for compounds that are well-represented in the training data.[11]
Conclusion
The introduction of a gem-difluoro group at the 8-position of the 2-azaspiro[4.5]decan-3-one scaffold is predicted to significantly increase the acidity of the lactam N-H bond, resulting in a lower pKa compared to Gabapentin lactam. This is attributed to the powerful electron-withdrawing inductive effect of the fluorine atoms, which stabilizes the resulting lactamate anion. While experimental validation is pending, this comparative analysis, grounded in established chemical principles, provides a strong rationale for the expected physicochemical differences between these two molecules. The proposed synthetic and analytical workflows offer a clear path for the empirical determination of these values, which would be invaluable for the rational design of novel therapeutics based on this spirocyclic scaffold.
References
- Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 2014.
- Reason for varying acidity of lactams. Reddit, 2021.
- The chemistry of amides. University of Kerbala, 2023.
- Gabapentin-lactam 64744-50-9 wiki. Guidechem.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 2014.
- Question: What is the acidic nature strength of the given compound? The... Filo, 2025.
- Understanding the pKa of Amides: A Key to Organic Chemistry.
- The Amide Functional Group: Properties, Synthesis, and Nomencl
- Remote electrophilic C−H fluorination of cyclohexanol derivatives.
- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. PMC, NIH.
- What is an amine? How do the pKas of Nitrogen bound protons differ? Reddit, 2020.
- Electrophilic fluorin
- 4,4-Difluoropiperidine | C5H9F2N | CID 2758352. PubChem, NIH.
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
- Lactam. Wikipedia.
- Computational estimation of pKa values.
- The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 1980.
- 2-Azaspiro[4.5]decan-3-one. Echemi.
- Predicting the pKa of Small Molecules.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
- Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons, 2021.
- 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457. PubChem.
- CAS 64744-50-9: 2-Azaspiro[4.5]decan-3-one. CymitQuimica.
- 2-Azaspiro[4.5]decan-3-one | 64744-50-9. Benchchem.
-
Development and Validation of 2-Azaspiro[7][9] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. MDPI, 2021.
Sources
- 1. 2-Azaspiro[4.5]decan-3-one | 64744-50-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Question: What is the acidic nature strength of the given compound? The .. [askfilo.com]
- 4. Understanding the pKa of Amides: A Key to Organic Chemistry - Oreate AI Blog [oreateai.com]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 10. Lactam - Wikipedia [en.wikipedia.org]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Spirocyclic Scaffolds: A Comparative Guide to NOESY vs. ROESY
Executive Summary: The "Spiro" Challenge
Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro-piperidines) are increasingly dominant in drug discovery due to their ability to reduce molecular planarity and improve physicochemical properties (
Unlike fused or bridged rings, the spiro-center acts as a "magnetic insulator" in standard through-bond experiments (COSY, TOCSY). There is no vicinal (
This guide compares the two primary methods for this validation—NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy)—and provides a self-validating protocol for their application.
Comparative Analysis: NOESY vs. ROESY
The choice between NOESY and ROESY is not a matter of preference but of physics, dictated by the correlation time (
The Physics of Failure (The Zero-Crossing Limit)
The Nuclear Overhauser Effect (NOE) depends on the balance between double-quantum (
-
Small Molecules (
): Fast tumbling. dominates. NOE is Positive .[1] -
Large Molecules (
): Slow tumbling. dominates. NOE is Negative . -
The "Twilight Zone" (
): For mid-sized molecules (MW 700–1500 Da) or small molecules in viscous solvents (e.g., DMSO- at low temp), the NOE intensity approaches zero .
ROESY circumvents this by spin-locking magnetization in the transverse plane, ensuring the ROE is always positive and non-zero, regardless of molecular size.
Technical Comparison Table
| Feature | NOESY (2D) | ROESY (2D) |
| Primary Mechanism | Cross-relaxation (Longitudinal | Cross-relaxation (Transverse spin-locked magnetization) |
| Sign of Cross-Peak | Positive (Small Molecule)Negative (Large Molecule) | Always Positive (Opposite sign to diagonal) |
| MW Sweet Spot | < 600 Da OR > 2000 Da | 600 – 2000 Da (The "Zero Crossing" range) |
| Major Artifacts | Zero-quantum coherence (ZQC) suppression needed. | TOCSY Artifacts: Coherence transfer through bonds during spin-lock.[2] |
| Sensitivity | Higher (generally).[3] | Lower (due to spin-lock power limitations). |
| Spiro-Application | Preferred for rigid, small spirocycles in | Essential for peptide-spiro conjugates or viscous solvents (DMSO). |
Decision Framework: The Selection Workflow
Do not guess. Use this logic tree to select the correct experiment for your spirocycle.
Figure 1: Decision tree for selecting dipolar coupling experiments based on molecular weight and tumbling regime.
Experimental Protocol: The "Spiro-Bridge" System
This protocol is designed to validate stereochemistry across a quaternary center.
Phase 1: Sample Preparation (Critical)
-
Concentration: High concentration (10–50 mM) is preferred as NOE is a weak effect (<5% intensity change).
-
Deoxygenation: Dissolved oxygen is paramagnetic and accelerates
relaxation, quenching the NOE signal.-
Method: Bubble dry
or Ar gas through the NMR tube for 5–10 minutes. This can increase NOE signal intensity by factor of 2.
-
Phase 2: Acquisition Parameters
Option A: NOESY (Small Molecule) [4]
-
Pulse Sequence: noesygpphpp (Gradient enhanced).
-
Mixing Time (
): The most critical parameter.-
Small/Rigid Spiro: 500 ms – 800 ms. (Allows time for buildup).
-
Warning: If
is too long (>1s), "Spin Diffusion" occurs, where magnetization transfers , making and appear close when they are not.
-
-
Relaxation Delay (
): Set to (typically 3–5 seconds) to ensure quantitative buildup.
Option B: ROESY (Mid-Size / Viscous)
-
Pulse Sequence: roesyph or roesyetgp.
-
Spin-Lock: Continuous Wave (CW) or Pulsed (e.g., T-ROESY).
-
Mixing Time: Keep short (200–300 ms).
-
Reason: Long mixing times in ROESY cause sample heating and increase TOCSY artifacts.
-
-
Offset: Place the carrier frequency (O1) in the center of the spectrum to minimize offset-dependence of the spin-lock efficiency.
Phase 3: Data Interpretation & Artifact Removal
In spirocycles, you are looking for Inter-Ring Correlations .
1. The Phase Check (Crucial for ROESY):
-
Phase the Diagonal Peaks to be Negative (Absorption mode).
-
True ROE Signals (Spatial proximity) will be Positive (Opposite to diagonal).[5]
-
TOCSY Artifacts (Through-bond relay) will be Negative (Same phase as diagonal).
-
Exchange Peaks (Chemical exchange, e.g., OH rotamers) will be Negative .
2. The "Geminal Ruler" (Self-Validation):
To confirm your experiment worked, look for the diastereotopic protons of a methylene group (
-
These protons are ~1.8 Å apart.
-
They must show a strong NOE/ROE cross-peak.
-
If this peak is missing: Your mixing time is too short or oxygen is quenching the signal.
-
If this peak is weak: Do not trust longer-range inter-ring correlations.
Case Study: Assigning a Spiro-Piperidine
Scenario: You have synthesized a spiro[piperidine-4,3'-indoline] derivative. You need to determine if the N-substituent is syn or anti to the indoline carbonyl.
The Workflow:
-
Assign Ring A (Indoline): Use 1D
H and COSY to identify the aromatic protons and the methylene at position 2'. -
Assign Ring B (Piperidine): Use HSQC/COSY to identify the piperidine ring protons.
-
The Bridge (NOESY/ROESY):
-
Irradiate/Select the Indoline C2'-H .
-
Look for correlations to Piperidine C3-H or C5-H .
-
Observation: If C2'-H correlates strongly with Piperidine
, the aromatic ring is likely equatorial (depending on specific conformer analysis).
-
-
Computational Verification (DFT):
-
Generate 3D models of both diastereomers.
-
Calculate inter-proton distances.[5]
-
Rule of Thumb: Strong NOE = Distance < 3.0 Å. Medium NOE = 3.0–4.0 Å. Weak NOE = 4.0–5.0 Å.
-
Figure 2: Workflow for bridging the spiro-center using NMR data.
References
-
Claridge, T. D. W. (2016).[6] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[7][8]
- Authoritative text on NOE zero-crossing and experimental parameter setup.
- Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. The definitive reference for the physics of NOE and spin diffusion.
-
Varela, M. T., et al. (2024).[9][10] "Spiraling Forward: Spirocyclic Compounds as Innovative Tools in Drug Discovery". European Journal of Medicinal Chemistry.
- Context on the rise of spirocycles in medicinal chemistry.
- Bruker BioSpin. (2023). TopSpin User Manual: 2D NMR Experiments. Source for pulse sequence parameters (noesygpphpp, roesyph).
-
Thiele, C. M. (2008).[3] "Residual Dipolar Couplings (RDCs) in Organic Structure Determination". European Journal of Organic Chemistry.[3]
- Cited as the advanced altern
Sources
- 1. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 2. chemistry.uoc.gr [chemistry.uoc.gr]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. reddit.com [reddit.com]
- 5. 1H-1H ROESY [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition | Elsevier Shop [shop.elsevier.com]
- 8. High-Resolution NMR Techniques in Organic Chemistry by Timothy D. W. Claridge | Open Library [openlibrary.org]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
Navigating the Spectral Maze: A Comparative Guide to Carbonyl IR Peaks in Fluorinated Lactams
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the lactam scaffold remains a cornerstone of many therapeutic agents. The introduction of fluorine into these cyclic amides has emerged as a powerful strategy to modulate their biological activity, metabolic stability, and conformational preferences. Infrared (IR) spectroscopy, a workhorse of structural elucidation, offers a rapid and sensitive method to probe the electronic environment of the lactam carbonyl group. This guide provides an in-depth comparison of the carbonyl (C=O) stretching frequencies in fluorinated versus non-fluorinated lactams, supported by experimental data and a foundational understanding of the underlying physical organic principles.
The Carbonyl Stretch: A Vibrational Barometer of Electronic Effects
The position of the C=O stretching absorption in the IR spectrum is exquisitely sensitive to its electronic environment. The fundamental frequency of this vibration is governed by Hooke's Law, where the bond strength (force constant) and the masses of the carbon and oxygen atoms are the key determinants. Any structural modification that alters the electron density and, consequently, the bond order of the carbonyl group will manifest as a shift in its stretching frequency. Two primary factors dictate the C=O frequency in lactams: ring strain and the electronic effects of substituents.
The Influence of Ring Strain: A Prelude to Fluorination Effects
The size of the lactam ring profoundly influences the carbonyl stretching frequency. As the ring size decreases, the bond angles deviate more significantly from the ideal sp² hybridization of the carbonyl carbon (120°), leading to increased ring strain. This strain forces more s-character into the C=O bond, strengthening it and causing a shift to a higher wavenumber (frequency).[1][2]
This trend is clearly observable in the IR spectra of non-fluorinated lactams:
| Lactam Ring Size | Common Name | Typical C=O Stretching Frequency (cm⁻¹) |
| 4-membered | β-Lactam (Azetidin-2-one) | 1730 - 1760 |
| 5-membered | γ-Lactam (Pyrrolidin-2-one) | 1670 - 1700 |
| 6-membered | δ-Lactam (Piperidin-2-one) | ~1660 |
This established trend provides a crucial baseline for understanding the additional impact of fluorination.
The Fluorine Effect: An Inductive Tug-of-War
Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). When a fluorine atom is introduced into the lactam ring, it pulls electron density away from the adjacent atoms, including the carbonyl carbon. This withdrawal of electron density from the carbonyl group leads to a strengthening and shortening of the C=O double bond.[3] Consequently, a higher energy input is required to excite the stretching vibration, resulting in a noticeable shift of the carbonyl absorption to a higher frequency in the IR spectrum.
While direct, side-by-side comparative studies of a fluorinated lactam and its exact non-fluorinated parent are not abundantly reported in the literature, the available data for various fluorinated lactam derivatives consistently support this predicted upshift.
For instance, a study on α-acetyl-γ-butyrolactone reported a carbonyl stretching frequency for the lactone carbonyl at 1762 cm⁻¹, which is significantly higher than the typical range for non-fluorinated γ-lactams (1670-1700 cm⁻¹).[3] Similarly, various 2-azetidinone (β-lactam) derivatives have been reported with carbonyl stretching frequencies in the range of 1765-1701 cm⁻¹, occupying the higher end of the expected range for β-lactams.[4]
The following table summarizes this comparison:
| Lactam Type | Non-Fluorinated C=O Frequency (cm⁻¹) | Fluorinated C=O Frequency (cm⁻¹) (Examples) | Expected Shift |
| β-Lactam | 1730 - 1760 | 1765 - 1786 | Higher |
| γ-Lactam | 1670 - 1700 | ~1762 | Higher |
| δ-Lactam | ~1660 | >1660 | Higher |
This observed trend underscores the utility of IR spectroscopy in confirming the successful incorporation of fluorine and in providing insights into the electronic perturbations within the lactam ring.
Visualizing the Inductive Effect
The following diagram illustrates the causal relationship between fluorine substitution and the shift in the carbonyl stretching frequency.
Caption: The inductive effect of fluorine on the carbonyl stretching frequency.
Experimental Protocol: Acquiring High-Quality IR Spectra of Lactams
To obtain reliable and reproducible IR data for comparative analysis, the following protocol is recommended.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample holder (e.g., KBr pellet press, ATR accessory).
-
Potassium bromide (KBr), IR-grade.
-
Agate mortar and pestle.
-
Spatula.
-
Lactam sample (fluorinated or non-fluorinated).
-
Solvent for cleaning (e.g., acetone, isopropanol).
Step-by-Step Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Thoroughly clean and dry the agate mortar and pestle.
-
Weigh approximately 1-2 mg of the lactam sample and 100-200 mg of IR-grade KBr.
-
Grind the KBr in the mortar to a fine powder.
-
Add the lactam sample to the KBr and continue grinding until a homogeneous, fine powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
-
Pellet Formation:
-
Transfer a portion of the sample-KBr mixture to the die of a pellet press.
-
Assemble the press and apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Process the spectrum (e.g., baseline correction, peak picking) to identify the carbonyl stretching frequency.
-
Workflow Diagram:
Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.
Conclusion
The strategic incorporation of fluorine into lactam-containing molecules is a rapidly advancing field in drug discovery. IR spectroscopy serves as an indispensable tool for the structural characterization of these novel compounds. The electron-withdrawing nature of fluorine consistently leads to a discernible increase in the carbonyl stretching frequency of the lactam ring, a phenomenon that is both predictable from fundamental principles and supported by experimental evidence. By understanding the interplay of ring strain and electronic effects, researchers can leverage IR spectroscopy to gain valuable insights into the molecular properties of fluorinated lactams, thereby accelerating the development of next-generation therapeutics.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
- Vibrational assignments of α-acetyl - γ- butyrolactone by ab initio Hartree-Fock and Density. (2018). International Journal of ChemTech Research, 11(06), 145-159.
- Yadav, L. D. S. (2012). Organic Spectroscopy. Springer Science & Business Media.
-
FT-IR Absorption band of 2-azetidinone derivatives (4a-j) - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
Sources
Safety Operating Guide
8,8-Difluoro-2-azaspiro[4.5]decan-3-one proper disposal procedures
Executive Summary & Chemical Context
As researchers working with 8,8-Difluoro-2-azaspiro[4.5]decan-3-one (CAS: Specific CAS varies by isomer/salt, refer to vendor SDS), you are handling a fluorinated spiro-lactam intermediate commonly used in medicinal chemistry scaffolds.
While this compound is generally stable under ambient conditions, its disposal requires strict adherence to halogenated waste protocols . The presence of the geminal difluoro group (
This guide provides a self-validating workflow to ensure this compound is disposed of safely, protecting both laboratory personnel and the downstream environment.
Hazard Identification & Causality
To dispose of this chemical properly, you must understand why specific protocols are in place.
| Feature | Hazard Implication | Operational Consequence |
| Geminal Difluoride ( | High thermal stability; combustion releases HF. | MUST be incinerated in a facility with caustic scrubbers. Never mix with non-halogenated fuel blending streams. |
| Lactam (Amide) Ring | Generally stable; potential hydrolysis in strong acid/base. | Do not dispose of in acidic waste streams to prevent uncontrolled degradation or exotherms. |
| Solid State (Typical) | Dust generation. | Use wet-wiping for cleanup to prevent inhalation of fluorinated particulates. |
Pre-Disposal Protocol: The "Self-Validating" System
A self-validating system means the waste is packaged such that a downstream error (e.g., a leaking container) is immediately contained.
Step 1: Purity Assessment & Quenching
-
Pure Compound: If the material is the pure solid intermediate, no quenching is required. It is chemically stable.[1][2]
-
Reaction Mixture: If the compound is dissolved in reagents (e.g., thionyl chloride, strong bases), you must quench the mixture first.
-
Protocol: Slowly add the mixture to an ice/water bath to neutralize reactive species before transferring to the waste container. Check pH to ensure neutrality (pH 6–8).
-
Step 2: Container Selection
-
Primary Container: High-Density Polyethylene (HDPE) is preferred over glass.
-
Reasoning: If trace hydrolysis occurs (generating trace HF), glass can etch and weaken. HDPE is resistant to fluoride attack.
-
-
Secondary Containment: All liquid waste must be stored in a secondary tray capable of holding 110% of the volume.
Step 3: Segregation (The Critical Step)
You must segregate this waste into the Halogenated stream.
-
Why? Non-halogenated waste is often used as "fuel blending" (burned for energy in cement kilns). Fluorinated compounds in these kilns can destroy the kiln lining and release toxic HF into the atmosphere.
Disposal Workflow Diagram
The following decision tree outlines the logical flow for disposing of 8,8-Difluoro-2-azaspiro[4.5]decan-3-one.
Figure 1: Decision logic for segregating fluorinated spiro-lactam waste. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the fluorinated solute mandates the Halogenated stream.
Detailed Operational Procedures
A. Solid Waste Disposal
-
Collection: Place the solid compound in a sealable polyethylene bag or a wide-mouth HDPE jar.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: "8,8-Difluoro-2-azaspiro[4.5]decan-3-one"
-
Constituents: "Fluorinated Organic Solid (100%)"
-
Hazard Checkbox: Toxic, Irritant.
-
-
Storage: Store in the "Solid Hazardous Waste" accumulation area. Do not place in regular trash or biohazard bins.
B. Liquid Waste Disposal (Solutions)
-
Compatibility Check: Ensure the solution does not contain strong oxidizers (e.g., concentrated Nitric Acid) which could react with the organic framework.
-
Pouring: Use a funnel to pour into the Halogenated Solvent carboy.
-
Note: Even if the solvent is Ethanol (non-halogenated), the solute (the fluorinated compound) contaminates the entire mixture, reclassifying it as halogenated waste.
-
-
Log Entry: You must log the volume added to the carboy manifest. Explicitly write "Fluorinated Organics" in the comments section to alert the disposal vendor.
C. Spill Cleanup
-
PPE: Nitrile gloves, lab coat, safety goggles. If powder is fine, use an N95 respirator.
-
Method:
-
Disposal: Place all cleanup materials into the "Chemically Contaminated Debris" bin.
Regulatory & Compatibility Data
Table 1: Waste Compatibility Matrix
Use this table to determine what can be safely stored in the same secondary containment.
| Chemical Class | Compatibility with 8,8-Difluoro-2-azaspiro[4.5]decan-3-one | Action |
| Halogenated Solvents (DCM, Chloroform) | Compatible | Recommended co-disposal stream. |
| Non-Halo Solvents (Methanol, Acetone) | Compatible | Can mix, but entire volume becomes "Halogenated Waste." |
| Strong Acids (H₂SO₄, HCl) | Incompatible | DO NOT MIX. Potential for hydrolysis/heat. |
| Strong Oxidizers (Peroxides) | Incompatible | DO NOT MIX. Fire/Explosion risk. |
| Aqueous Waste | Conditional | Only if pH is neutral (6–8). Avoid precipitation of solids. |
Regulatory Classification (RCRA - USA)
While this specific compound may not have a dedicated "U" or "P" list code, it falls under the following regulatory frameworks upon disposal:
-
Characteristic Waste: If the waste exhibits toxicity (D-codes) based on TCLP testing, though often it is classified based on the solvent it is dissolved in.
-
F-Listed Waste: If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the entire mixture carries the F001 or F002 code [1].[5][6]
-
Destruction Requirement: 99.99% destruction removal efficiency (DRE) required, typically achieved via rotary kiln incineration at >1000°C [2].
References
-
Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Lists (F, K, P, and U Codes). 40 CFR Part 261.[7][8] [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. (Chapter 8: Management of Waste). [Link]
-
American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers. [Link]
Sources
- 1. mcfenvironmental.com [mcfenvironmental.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. capotchem.com [capotchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. deq.mt.gov [deq.mt.gov]
- 6. wku.edu [wku.edu]
- 7. media.clemson.edu [media.clemson.edu]
- 8. Differences Between the 4 RCRA Waste Codes [enveraconsulting.com]
Personal protective equipment for handling 8,8-Difluoro-2-azaspiro[4.5]decan-3-one
Executive Summary & Chemical Context
Compound Identity: 8,8-Difluoro-2-azaspiro[4.5]decan-3-one Chemical Class: Fluorinated Spirocyclic Lactam Primary Application: Medicinal chemistry building block; bioisostere for piperidine/cyclohexane derivatives; potential Gabapentinoid analog.
Operational Context: This compound is a specialized fluorinated scaffold. Unlike commodity chemicals, specific toxicological data (LD50, OEL) is likely limited or unavailable in public registries. Consequently, this guide adopts the Precautionary Principle , categorizing the substance as a Potent Research Chemical (Band 3 Control Strategy) until specific toxicology proves otherwise.
The presence of the gem-difluoro group at the C8 position significantly alters the physicochemical profile compared to the non-fluorinated parent (2-azaspiro[4.5]decan-3-one). It increases lipophilicity and metabolic stability but also contributes to electrostatic charging during solid handling, a critical logistical challenge addressed in Section 4.
Hazard Profiling & Risk Assessment
Based on Structural-Activity Relationship (SAR) with 2-azaspiro[4.5]decan-3-one (Gabapentin Lactam) and fluorinated aliphatic amines.
| Hazard Category | GHS Classification (Predicted) | Mechanism of Action / Risk |
| Acute Toxicity | Category 4 (Oral/Inhalation) | Lactams can exhibit neuroactive properties. The fluorinated motif may enhance blood-brain barrier penetration. |
| Skin/Eye Irritation | Category 2A / 2 | Fine crystalline powders cause mechanical and chemical irritation to mucous membranes. |
| Respiratory Sensitization | STOT-SE 3 | High risk of dust inhalation. Fluorinated solids are often low-density and easily aerosolized. |
| Reactivity | Stable | Chemically stable, but incompatible with strong reducing agents (e.g., LiAlH4) which can open the lactam ring. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not static; it is determined by the state of matter and the scale of operation.
Respiratory Protection (The Critical Barrier)
-
Why: The primary risk is inhalation of aerosolized particulates during weighing or transfer.
-
Standard Operation (< 1g): Work within a certified chemical fume hood . No respirator required if sash is at proper height.
-
Scale-Up (> 1g or Open Bench): If handling outside a hood is unavoidable (not recommended), use a P100 (HEPA) half-face respirator .
-
Note: N95 masks offer insufficient protection against fine chemical dusts in a high-exposure scenario.
-
Dermal Protection
-
Glove Material: Nitrile (Minimum 0.11 mm thickness) .
-
Causality: Fluorinated organics generally do not permeate nitrile rapidly. Latex is strictly prohibited due to poor chemical resistance against organic solvents used in dissolution (e.g., DMSO, DCM).
-
-
Technique: Double-gloving is mandatory when handling solutions >10 mM.
-
Protocol: Inspect outer glove immediately after contact with solvent. Replace outer glove every 2 hours.
-
Ocular Protection
-
Standard: Chemical Safety Goggles (tight-fitting).
-
Reasoning: Safety glasses with side shields are insufficient for fine powders that behave like fluids (static aerosolization). Goggles prevent dust migration into the eyes.
-
Operational Protocol: Handling & Solubilization
The "Static Trap" (Solid Handling)
Fluorinated spiro-cycles are notorious for accumulating static charge, causing the powder to "jump" or cling to spatulas, leading to mass balance errors and contamination.
Step-by-Step Weighing Protocol:
-
Neutralization: Use an anti-static gun (ionizer) on the tared vial and the stock container before opening.
-
Tool Selection: Use a PTFE-coated spatula or a micro-spoon. Avoid stainless steel if the powder is observed to cling.
-
Transfer: Perform all transfers inside the fume hood. Place the balance inside the hood if vibration isolation permits, or use a transfer vessel.
Solubilization Workflow
-
Preferred Solvents: DMSO, Methanol, Dichloromethane (DCM).
-
Solubility Logic: The lactam moiety is polar, but the gem-difluoro group adds lipophilicity.
-
Start with DMSO for biological assays (Stock: 10-100 mM).
-
Use DCM for synthetic transfers.
-
Figure 1: Safe handling and solubilization workflow emphasizing static control for fluorinated powders.
Emergency & Disposal Procedures
Spill Management (Solid)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Don P100 respirator and double nitrile gloves.
-
Containment: Cover spill with a damp paper towel (water or ethanol) to prevent dust aerosolization. Do not dry sweep.
-
Cleanup: Wipe up the damp powder. Clean surface with 0.1M NaOH (to degrade any residual lactam), followed by water.
Waste Disposal
-
Classification: Halogenated Organic Waste .
-
Protocol: Do not mix with non-halogenated solvents (e.g., acetone/hexane waste) if your facility separates them. The fluorine atoms require high-temperature incineration to prevent the formation of toxic byproducts.
-
Labeling: Clearly tag waste container as "Contains Fluorinated Organics."
Decision Logic: PPE Selection
Figure 2: Decision matrix for selecting appropriate PPE based on physical state and quantity.
References
-
PubChem. (n.d.). 2-Azaspiro[4.5]decan-3-one (Gabapentin Lactam) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[1] United States Department of Labor. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
